Quinacillin
Description
This compound is a semisynthetic penicillase-resistant penicillin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
RN given refers to (2S-(2 alpha,5 alpha,6 beta))-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-6-[(3-carboxyquinoxaline-2-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c1-18(2)12(17(27)28)22-14(24)11(15(22)29-18)21-13(23)9-10(16(25)26)20-8-6-4-3-5-7(8)19-9/h3-6,11-12,15H,1-2H3,(H,21,23)(H,25,26)(H,27,28)/t11-,12+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMSLJIYNWBYEL-TYNCELHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043140 | |
| Record name | Quinacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-63-0 | |
| Record name | Quinacillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinacillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinacillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NB50X92M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinacillin's Mechanism of Action Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinacillin is a semi-synthetic penicillin antibiotic noteworthy for its activity against penicillinase-producing Staphylococcus aureus. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process essential for bacterial viability. This is achieved through the covalent inactivation of penicillin-binding proteins (PBPs), enzymes critical for the final steps of peptidoglycan synthesis. Furthermore, this compound exhibits a distinct interaction with β-lactamase, the enzyme responsible for penicillin resistance in many S. aureus strains, by reversibly deactivating it. This technical guide provides a comprehensive overview of the molecular mechanisms, cellular consequences, and relevant experimental methodologies to elucidate the action of this compound against S. aureus.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal effect of this compound stems from its ability to interfere with the synthesis of the peptidoglycan layer of the bacterial cell wall. This structure is vital for maintaining the structural integrity of the bacterium and protecting it from osmotic lysis.
Targeting Penicillin-Binding Proteins (PBPs)
The molecular targets of all penicillin derivatives are the PBPs, a group of membrane-associated enzymes that catalyze the transpeptidation and carboxypeptidation reactions necessary for cross-linking the peptidoglycan strands. S. aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4. Methicillin-resistant S. aureus (MRSA) additionally expresses PBP2a, which has a low affinity for most β-lactams.
This compound's structural similarity to the D-alanyl-D-alanine terminal of the peptidoglycan precursor allows it to bind to the active site of these essential enzymes. This binding results in the acylation of a serine residue within the PBP active site, forming a stable, covalent penicilloyl-enzyme complex. This inactivation of PBPs prevents the formation of peptide cross-links, weakening the cell wall and ultimately leading to cell death.
Signaling Pathway of PBP Inhibition
The inhibition of PBPs by this compound disrupts the normal process of cell wall synthesis, triggering a cascade of cellular events that lead to lysis.
Caption: this compound inhibits PBPs, leading to cell lysis.
Interaction with β-Lactamase
A key feature of this compound is its interaction with β-lactamase, the enzyme produced by many resistant strains of S. aureus to hydrolyze the β-lactam ring of penicillins, rendering them inactive. This compound has been shown to be a substrate for the β-lactamase from Staphylococcus aureus PC1 and can cause a reversible deactivation of the enzyme.[1][2][3] This interaction is a critical aspect of its efficacy against penicillin-resistant strains.
The hydrolysis of this compound by β-lactamase leads to the formation of a transiently inactivated enzyme state.[1][3] This deactivation is reversible, and the enzyme can eventually regain its activity.
References
- 1. Relative beta-lactamase- and transpeptidase-inhibitory activities of the new quinolone WIN-57273 in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Quinacillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacillin is a semi-synthetic penicillin antibiotic characterized by its quinoxaline-2,3-dicarboxylic acid side chain. This structural feature confers resistance to penicillinase, an enzyme produced by several bacteria that inactivates many penicillin-based drugs. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, the determination of its key physicochemical parameters, and the evaluation of its antimicrobial activity are presented to facilitate further research and development.
Chemical Structure and Identification
This compound is a derivative of 6-aminopenicillanic acid, the core structural component of all penicillins. Its unique side chain is a 3-carboxy-2-quinoxalinylcarbonyl group, which is responsible for its distinctive antibacterial profile and resistance to enzymatic degradation.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2S,5R,6R)-6-[(3-carboxyquinoxaline-2-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |
| CAS Number | 1596-63-0[1] |
| Molecular Formula | C₁₈H₁₆N₄O₆S[1] |
| Canonical SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O">C@@HC(=O)O)C[1] |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 416.41 g/mol [2] |
| Melting Point | Disodium salt: decomposes at 261-262 °C |
| Bistriethylammonium salt monohydrate: decomposes at 135-137 °C | |
| Solubility | Disodium salt: Freely soluble in water |
| UV Absorption Maxima | 242 nm, 326 nm (in water containing 9.2% water) |
| Predicted XLogP | 1.4 |
| Appearance | Cream-yellow crystals |
| Hygroscopicity | Very hygroscopic |
Pharmacological Properties
Mechanism of Action
Like other penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
This compound specifically targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential enzymes for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall. By inhibiting PBPs, this compound disrupts cell wall synthesis, leading to a weakened cell wall and ultimately causing cell lysis.
Antibacterial Spectrum
This compound demonstrates a targeted spectrum of activity, primarily against Staphylococcus aureus, including strains that produce penicillinase. Its efficacy against other Gram-positive organisms is significantly lower. It is notably less effective against methicillin-resistant Staphylococcus aureus (MRSA).
Resistance
The primary mechanism of resistance to penicillins is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. While this compound is resistant to penicillinase, some bacteria may possess other β-lactamases capable of degrading it.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the condensation of quinoxaline-2,3-dicarboxylic anhydride with 6-aminopenicillanic acid (6-APA).
Materials:
-
Quinoxaline-2,3-dicarboxylic anhydride
-
6-Aminopenicillanic acid (6-APA)
-
Anhydrous solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
-
Reagents for work-up and purification (e.g., dilute acid, water, organic solvents, chromatography supplies)
Procedure:
-
Suspend 6-APA in a cold, anhydrous solvent containing a base.
-
Dissolve quinoxaline-2,3-dicarboxylic anhydride in the same solvent.
-
Add the anhydride solution dropwise to the stirred suspension of 6-APA, maintaining a low temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for several hours at low temperature.
-
Wash the reaction mixture with cold dilute acid and water.
-
Dry the organic layer and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by recrystallization or chromatography.
Determination of Physicochemical Properties
Method: Capillary Melting Point Method.
Procedure:
-
Finely powder the crystalline sample of this compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 5-10 °C per minute for an initial approximate melting point.
-
Allow the apparatus to cool.
-
For a precise measurement, heat a new sample to about 20 °C below the approximate melting point, then reduce the heating rate to ~2 °C per minute.
-
Record the temperature at which the first crystal melts and the temperature at which the last crystal melts to define the melting range.
Method: Shake-Flask Method.
Procedure:
-
Add an excess amount of this compound to a known volume of water in a sealed flask.
-
Agitate the mixture in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Method: Potentiometric Titration.
Procedure:
-
Calibrate a potentiometer with standard buffers of pH 4, 7, and 10.
-
Prepare a solution of this compound of known concentration (e.g., 1 mM).
-
Acidify the solution to pH 1.8-2.0 with 0.1 M HCl.
-
Titrate the solution with 0.1 M NaOH, recording the pH after each addition of titrant until the pH reaches 12-12.5.
-
Plot the titration curve (pH vs. volume of NaOH added).
-
Determine the pKa values from the inflection points of the titration curve, often calculated using the second derivative of the curve.
Method: Shake-Flask Method.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Saturate 1-octanol with water and water with 1-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Add a small volume of the this compound stock solution to a mixture of the pre-saturated 1-octanol and water.
-
Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Determine the concentration of this compound in both the 1-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in 1-octanol to the concentration in water. The logP is the logarithm of this value.
Antimicrobial Activity Assays
Method: Broth Microdilution.
Procedure:
-
Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Method: Agar Disk Diffusion (Kirby-Bauer Test).
Procedure:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile swab.
-
Impregnate sterile paper disks with a known concentration of this compound.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Conclusion
This compound remains a compound of interest due to its targeted activity against penicillinase-producing Staphylococcus aureus. The detailed chemical, physical, and pharmacological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development. Further investigation into its structure-activity relationships and potential modifications could lead to the development of new and more potent antimicrobial agents.
References
Synthesis of 3-Carboxy-2-Quinoxalinecarbonylpenicillin (Quinacillin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-carboxy-2-quinoxalinecarbonylpenicillin, commonly known as quinacillin. This compound is a semisynthetic penicillin antibiotic effective against penicillinase-producing bacteria. This document details the chemical synthesis, including the preparation of the key intermediate, quinoxaline-2,3-dicarboxylic anhydride, and its subsequent condensation with 6-aminopenicillanic acid (6-APA). Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway are presented to facilitate research and development in the field of antibiotic synthesis.
Introduction
This compound is a member of the penicillin family of antibiotics, characterized by a β-lactam ring fused to a thiazolidine ring. Its unique side chain, derived from quinoxaline-2,3-dicarboxylic acid, confers resistance to degradation by bacterial β-lactamases, broadening its spectrum of activity. The synthesis of this compound is a multi-step process involving the formation of a key quinoxaline intermediate followed by its coupling to the penicillin nucleus, 6-aminopenicillanic acid (6-APA)[1][2]. This guide provides an in-depth look at the chemical reactions and methodologies required for the successful laboratory-scale synthesis of this compound.
Physicochemical Properties of this compound and its Salts
This compound and its salts have distinct physicochemical properties that are important for their characterization and formulation.
| Property | This compound (Acid Form)[3] | This compound Disodium Salt[1][2] | This compound Bistriethylammonium Salt Monohydrate |
| Molecular Formula | C₁₈H₁₆N₄O₆S | C₁₈H₁₄N₄Na₂O₆S | C₃₀H₄₆N₆O₆S·H₂O |
| Molecular Weight | 416.41 g/mol | 460.37 g/mol | 636.80 g/mol |
| Appearance | Cream Yellow Crystal | Crystals | Crystals from acetone |
| Melting Point | 260 °C (dec.) | 261-262 °C (dec.) | 135-137 °C (dec.) |
| Optical Rotation | Not Reported | [α]D²³ +183.5° (water) | [α]D²⁰ +142° (c = 0.376 in water) |
| UV max (in water) | Not Reported | 242 nm (ε 32,100), 326 nm (ε 7280) | Not Reported |
| Solubility | Soluble in Water | Freely soluble in water | Not Reported |
| Hygroscopicity | - | Very hygroscopic | - |
Synthesis Pathway
The synthesis of this compound can be logically divided into two main stages:
-
Stage 1: Synthesis of Quinoxaline-2,3-dicarboxylic Anhydride. This involves the condensation of o-phenylenediamine with a tartaric acid derivative.
-
Stage 2: Synthesis of this compound. This is achieved by the acylation of 6-aminopenicillanic acid (6-APA) with the prepared quinoxaline-2,3-dicarboxylic anhydride.
The overall synthetic workflow is depicted below.
Detailed Synthesis Pathway Diagram
The following diagram illustrates the chemical structures and transformations involved in the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of Quinoxaline-2,3-dicarboxylic Anhydride
This procedure is adapted from the reported synthesis of quinoxaline derivatives.
Materials:
-
o-Phenylenediamine
-
Sodium dihydroxy tartarate
-
Concentrated Hydrochloric Acid
-
Acetic Anhydride
-
Ethanol
Procedure:
-
Condensation: A solution of o-phenylenediamine in ethanol is prepared. To this, an aqueous solution of sodium dihydroxy tartarate is added. The mixture is acidified with concentrated hydrochloric acid and refluxed for 4-6 hours.
-
Isolation of Dicarboxylic Acid: Upon cooling, crude quinoxaline-2,3-dicarboxylic acid precipitates. The solid is collected by filtration, washed with cold water, and dried.
-
Anhydride Formation: The dried quinoxaline-2,3-dicarboxylic acid is suspended in acetic anhydride and heated at reflux for 2-3 hours.
-
Purification: The reaction mixture is cooled, and the resulting crystalline product, quinoxaline-2,3-dicarboxylic anhydride, is collected by filtration, washed with diethyl ether, and dried under vacuum.
Stage 2: Synthesis of 3-Carboxy-2-quinoxalinecarbonylpenicillin (this compound)
This protocol is based on general methods for the acylation of 6-aminopenicillanic acid.
Materials:
-
Quinoxaline-2,3-dicarboxylic anhydride
-
6-Aminopenicillanic acid (6-APA)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Sodium Hydroxide (NaOH)
-
Acetone
Procedure:
-
Preparation of 6-APA Solution: A suspension of 6-aminopenicillanic acid in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0-5 °C in an ice bath.
-
Formation of Triethylammonium Salt: Triethylamine (1 equivalent) is added dropwise to the 6-APA suspension with stirring. The mixture is stirred at 0-5 °C for 30-60 minutes to form the triethylammonium salt of 6-APA, which is more soluble in DCM.
-
Acylation Reaction: Quinoxaline-2,3-dicarboxylic anhydride (1 equivalent) dissolved in a minimal amount of anhydrous DCM is added dropwise to the 6-APA salt solution at 0-5 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Isolation of this compound: The reaction mixture is concentrated under reduced pressure. The residue is triturated with anhydrous diethyl ether to precipitate the crude this compound. The solid is collected by filtration and washed with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/water.
-
Formation of Disodium Salt: The purified this compound is dissolved in a minimal amount of water. The pH of the solution is carefully adjusted to 7.0-7.5 with a dilute solution of sodium hydroxide. The solution is then lyophilized or precipitated with a suitable organic solvent like acetone to obtain the this compound disodium salt.
Mechanism of Action
This compound, like other penicillin antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.
The β-lactam ring of this compound covalently binds to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan chains. This inactivation of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and bacterial death.
Conclusion
The synthesis of this compound is a well-established process that provides a valuable antibiotic for combating bacterial infections. This guide has outlined the key steps, from the preparation of the quinoxaline precursor to the final acylation of 6-APA. The provided experimental protocols and data serve as a foundational resource for researchers engaged in the synthesis and development of novel β-lactam antibiotics. Further research may focus on optimizing reaction conditions to improve yields and developing more sustainable synthetic routes.
References
The Antibacterial Landscape of Quinacillin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacillin, a semi-synthetic penicillin, and its derivatives represent a noteworthy class of antibacterial agents, primarily distinguished by their efficacy against penicillinase-producing Staphylococcus aureus. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and chemical processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antimicrobial therapies.
Introduction
This compound is a member of the penicillin family of antibiotics, characterized by a quinoxaline moiety attached to the 6-aminopenicillanic acid (6-APA) core.[1] This structural feature confers resistance to degradation by bacterial β-lactamases, a common mechanism of antibiotic resistance.[2] The primary mechanism of action for this compound, consistent with other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[1] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.[1] This guide delves into the specifics of this compound's antibacterial activity and that of its related derivatives.
Antibacterial Spectrum
The antibacterial activity of this compound is most pronounced against Staphylococcus aureus. For other Gram-positive organisms, a significant increase in concentration, on the order of 10 to 100 times greater, is required to demonstrate activity.
Quantitative Data for this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus (Oxford strain) | 0.15 - 0.62 |
Antibacterial Spectrum of Quinoxaline Derivatives
Research into various quinoxaline derivatives has revealed a broad range of antibacterial activities, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several quinoxaline derivatives from published studies.
Table 1: In Vitro Activity of a Quinoxaline Derivative Against MRSA
| MIC (µg/mL) | Percentage of Isolates (%) |
| 1 | 3.3 |
| 2 | 20.0 |
| 4 | 56.7 |
| 8 | 20.0 |
This study evaluated the antibacterial activity of a quinoxaline derivative compound against sixty MRSA isolates and compared it with vancomycin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of an antibacterial agent using the broth microdilution method.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound or its derivative)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (35-37°C)
-
Spectrophotometer (optional, for inoculum standardization)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent at a known concentration.
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing broth and the bacterial inoculum but no antimicrobial agent.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
Synthesis of this compound (3-carboxy-2-quinoxalinecarbonylpenicillin)
Reaction Scheme: Quinoxaline-2,3-dicarboxylic anhydride + 6-Aminopenicillanic acid → this compound
General Procedure:
-
Activation of the Carboxylic Acid: Quinoxaline-2,3-dicarboxylic acid is first converted to a more reactive derivative, such as an acid anhydride or acid chloride, to facilitate the acylation reaction. This can be achieved by reacting the dicarboxylic acid with an agent like acetic anhydride or thionyl chloride.
-
Acylation of 6-APA:
-
6-Aminopenicillanic acid (6-APA) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetone) containing a base (e.g., triethylamine) to neutralize the resulting hydrochloric acid and to deprotonate the amino group of 6-APA, making it more nucleophilic.
-
The activated quinoxaline derivative is then added dropwise to the solution of 6-APA at a controlled low temperature (e.g., 0-5°C) with constant stirring.
-
-
Work-up and Purification:
-
After the reaction is complete, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts and unreacted starting materials.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the final product, this compound, is typically achieved by recrystallization from a suitable solvent or by column chromatography.
-
Visualizations
Signaling Pathways and Mechanisms
The antibacterial action of this compound, as a β-lactam antibiotic, is initiated by its binding to Penicillin-Binding Proteins (PBPs) located in the bacterial cell membrane. This binding event inactivates the transpeptidase domain of the PBPs, which is crucial for the final step of peptidoglycan synthesis: the cross-linking of peptide side chains. The inhibition of this process disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Caption: Mechanism of action of this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound and the determination of its Minimum Inhibitory Concentration (MIC).
References
The Advent of Semisynthetic Penicillins: A Deep Dive into the Discovery and Profile of Quinacillin
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and antibacterial profile of Quinacillin, a notable early semisynthetic penicillin.
The discovery of penicillin by Alexander Fleming in 1928 marked a watershed moment in medicine. However, the emergence of penicillin-resistant bacteria, particularly Staphylococcus aureus, necessitated the development of new and improved penicillin derivatives. This led to the era of semisynthetic penicillins, a class of antibiotics derived from the core penicillin structure, 6-aminopenicillanic acid (6-APA), but with modified side chains to enhance their stability and spectrum of activity. Among these early pioneers was this compound, a penicillinase-resistant penicillin with noteworthy activity against resistant staphylococci.
This technical guide provides an in-depth exploration of the history, synthesis, mechanism of action, and antibacterial properties of this compound, tailored for an audience of researchers, scientists, and drug development professionals.
The Dawn of a New Era: The Discovery of 6-Aminopenicillanic Acid
The journey to semisynthetic penicillins began with the crucial isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). In 1957, researchers at Beecham Research Laboratories in the United Kingdom successfully isolated and characterized 6-APA from penicillin fermentation broths where the precursor side-chain was omitted.[1][2] This discovery was a pivotal breakthrough, as it provided a versatile scaffold upon which a vast array of new penicillin derivatives could be synthesized by attaching different side chains to the 6-amino group. This opened the door to creating penicillins with tailored properties, such as resistance to bacterial enzymes like penicillinase and a broader spectrum of activity.
The Synthesis of this compound: A Novel Quinoxaline Derivative
Following the isolation of 6-APA, a flurry of research activity ensued to create novel penicillin analogs. In 1963, Richards and his colleagues at Beecham Research Laboratories reported the synthesis of a new semisynthetic penicillin, this compound.[3] Chemically known as 3-carboxy-2-quinoxalinecarbonylpenicillin, this compound was synthesized by the condensation of quinoxaline-2,3-dicarboxylic anhydride with 6-aminopenicillanic acid.[4]
Experimental Protocol: Synthesis of this compound
-
Preparation of the Acylating Agent: Quinoxaline-2,3-dicarboxylic anhydride is prepared.
-
Acylation Reaction: 6-aminopenicillanic acid (6-APA) is dissolved in a suitable solvent, and a base is added to deprotonate the amino group. The quinoxaline-2,3-dicarboxylic anhydride is then added to the solution, leading to the formation of an amide bond between the 6-amino group of 6-APA and one of the carboxyl groups of the quinoxaline moiety.
-
Isolation and Purification: The resulting this compound is then isolated and purified, often as a sodium or potassium salt to improve its stability and solubility.
The following diagram illustrates the general workflow for the synthesis of semisynthetic penicillins like this compound.
Caption: General workflow for the production of 6-APA and subsequent synthesis of this compound.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis and Evading Resistance
Like all penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[5] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death.
The primary targets of penicillins are a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the cross-linking of peptidoglycan strands. This compound covalently binds to the active site of these enzymes, inactivating them and thereby halting cell wall synthesis.
A key feature of this compound is its resistance to penicillinase (a type of β-lactamase), an enzyme produced by some bacteria that can inactivate traditional penicillins by hydrolyzing the β-lactam ring. The bulky quinoxaline side chain of this compound sterically hinders the active site of penicillinase, protecting the labile β-lactam ring from degradation. Furthermore, studies have shown that this compound can act as a reversible deactivator of β-lactamase enzymes.
The following diagram depicts the mechanism of action of this compound.
Caption: Mechanism of action of this compound, including its evasion of β-lactamase.
Antibacterial Spectrum and Efficacy
This compound exhibits a targeted spectrum of activity, with its most significant potency observed against Staphylococcus aureus, including penicillinase-producing strains. Its activity against other Gram-positive organisms is considerably lower, requiring a 10- to 100-fold increase in concentration to demonstrate an effect.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Quinazolinones (Q1-Q5) | Methicillin-resistant S. aureus (MRSA) | 0.06 - >32 | |
| Quinoxaline Derivatives | Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 |
Experimental Protocols for Efficacy Assessment
Standardized methods are employed to evaluate the in vitro efficacy of antibiotics like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The broth microdilution method is a common technique:
-
Preparation of Antibiotic Dilutions: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
β-Lactamase Inhibition Assay
To assess the ability of this compound to inhibit β-lactamase, a chromogenic substrate such as nitrocefin can be used:
-
Enzyme and Inhibitor Preparation: A solution of purified β-lactamase and various concentrations of this compound are prepared.
-
Reaction Initiation: The enzyme and inhibitor are pre-incubated, and the reaction is initiated by the addition of nitrocefin.
-
Spectrophotometric Measurement: The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: The inhibition kinetics (e.g., IC50 or Ki values) can be determined by measuring the enzyme activity at different concentrations of this compound.
Penicillin-Binding Protein (PBP) Affinity Assay
The affinity of this compound for PBPs can be determined using a competition assay with a fluorescently labeled penicillin, such as Bocillin-FL:
-
Membrane Preparation: Bacterial membranes containing the PBPs are isolated.
-
Competition Reaction: The membranes are incubated with varying concentrations of this compound, followed by the addition of a fixed concentration of Bocillin-FL.
-
SDS-PAGE and Fluorography: The membrane proteins are separated by SDS-PAGE, and the fluorescently labeled PBPs are visualized using a fluorimeter.
-
Data Analysis: The intensity of the fluorescent bands corresponding to the PBPs is quantified. The concentration of this compound that inhibits 50% of the binding of Bocillin-FL (IC50) is determined, which reflects its binding affinity for the PBPs.
Pharmacological Properties and Clinical Use
This compound is poorly absorbed from the gastrointestinal tract and is therefore administered by injection. It is rapidly excreted, primarily in the urine. While it demonstrated promising in vitro activity against penicillin-resistant staphylococci, its clinical use has been limited. The development of other penicillinase-resistant penicillins with more favorable pharmacokinetic profiles and broader spectra of activity, such as methicillin and oxacillin, largely superseded this compound in clinical practice.
Conclusion
This compound stands as an important milestone in the history of semisynthetic penicillins. Its development, born from the crucial discovery of 6-APA, demonstrated the feasibility of designing penicillins with resistance to bacterial defense mechanisms. While its clinical application was not widespread, the scientific principles underlying its design and mechanism of action paved the way for the development of a multitude of more effective β-lactam antibiotics that remain critical in the fight against bacterial infections today. The story of this compound serves as a testament to the power of medicinal chemistry to address the evolving challenges of infectious diseases.
References
- 1. Advancements in Penicillin Resistance: The Discovery and Characteristics of this compound [synapse.patsnap.com]
- 2. Susceptibility of Methicillin-Resistant Staphylococcus aureus to Five Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C18H16N4O6S | CID 92894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quinacillin: A Technical Deep Dive into a Penicillinase-Resistant Penicillin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific principles of Quinacillin, a semisynthetic penicillin engineered to combat penicillinase-producing bacteria. This document provides a comprehensive overview of its mechanism of action, antimicrobial activity, and the experimental methodologies used in its evaluation.
Introduction: The Challenge of Penicillinase and the Advent of this compound
The discovery of penicillin revolutionized medicine, but its efficacy was soon challenged by the emergence of bacteria capable of producing β-lactamase enzymes (penicillinases), which inactivate the antibiotic by hydrolyzing the β-lactam ring.[1][2] This spurred the development of a new class of penicillins resistant to this enzymatic degradation. This compound emerged from this research as a potent agent specifically designed to withstand the destructive action of penicillinases, particularly those produced by Staphylococcus aureus.[3][4]
This compound is a semisynthetic penicillin distinguished by its quinoxaline-2-carbonyl side chain attached to the 6-aminopenicillanic acid nucleus.[3] This bulky side chain sterically hinders the approach of β-lactamase enzymes, protecting the crucial β-lactam ring from hydrolysis and allowing the antibiotic to exert its antibacterial effect.
Chemical Structure and Synthesis
Chemical Name: (2S,5R,6R)-6-[(3-carboxyquinoxaline-2-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula: C₁₈H₁₆N₄O₆S
Molecular Weight: 416.41 g/mol
The synthesis of this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with a reactive derivative of quinoxaline-2,3-dicarboxylic acid. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Quinoxaline-2,3-dicarboxylic anhydride
-
6-Aminopenicillanic acid (6-APA)
-
Anhydrous solvent (e.g., dichloromethane, acetone)
-
Tertiary amine base (e.g., triethylamine)
-
Acid for workup (e.g., dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Acylating Agent: Quinoxaline-2,3-dicarboxylic acid is converted to its more reactive anhydride form through dehydration, typically by heating with a dehydrating agent like acetic anhydride.
-
Acylation Reaction: 6-Aminopenicillanic acid (6-APA) is suspended in an anhydrous solvent at a low temperature (0-5 °C). A tertiary amine base is added to neutralize the resulting acid.
-
A solution of quinoxaline-2,3-dicarboxylic anhydride in the same anhydrous solvent is added dropwise to the 6-APA suspension with constant stirring.
-
The reaction mixture is stirred for several hours at a controlled temperature to allow for the completion of the acylation.
-
Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove unreacted starting materials and byproducts. This typically involves washing with a dilute acid and then with water.
-
The this compound product is extracted into an organic solvent.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, this compound's primary mechanism of action is the disruption of bacterial cell wall synthesis. Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.
PBPs are transpeptidases that catalyze the final steps of peptidoglycan synthesis, the cross-linking of peptide chains that provides the cell wall with its structural integrity. By binding to the active site of these enzymes, this compound forms a stable, covalent acyl-enzyme intermediate, effectively inactivating them. This inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium grows and divides, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.
Antimicrobial Spectrum and Potency
This compound exhibits a targeted spectrum of activity, with its most significant potency observed against penicillinase-producing strains of Staphylococcus aureus. Its efficacy against other Gram-positive organisms is notably lower, often requiring 10- to 100-fold higher concentrations.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the available MIC data for this compound against various bacterial species. MIC values are a crucial quantitative measure of an antibiotic's potency, representing the lowest concentration that inhibits visible bacterial growth.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Oxford strain | 0.15 - 0.62 | |
| Staphylococcus aureus | (Range for various strains) | 0.25 - >32 | |
| Streptococcus pneumoniae | (Various strains) | Generally higher than for S. aureus | |
| Enterococcus faecalis | (Various strains) | Generally high | |
| Gram-negative bacteria | (Various species) | Generally high/resistant |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted for staphylococci
-
This compound stock solution of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in MHB directly in the wells of the 96-well plate. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included on each plate.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
Mechanisms of Bacterial Resistance to this compound
Bacterial resistance to penicillins, including penicillinate-resistant formulations like this compound, is a complex phenomenon that can arise through several mechanisms:
-
Alteration of Penicillin-Binding Proteins (PBPs): This is a primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA). Mutations in the genes encoding PBPs can lead to a decreased binding affinity of the β-lactam antibiotic to its target, rendering the drug less effective.
-
Enzymatic Inactivation: While this compound is designed to be resistant to many common penicillinases, some bacteria may produce novel β-lactamases with an altered substrate specificity that can hydrolyze this compound, albeit at a slower rate than traditional penicillins.
-
Reduced Permeability and Efflux Pumps: Gram-negative bacteria possess an outer membrane that can act as a barrier to antibiotic penetration. Additionally, some bacteria have evolved efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets.
Pharmacokinetics and Clinical Data
Detailed pharmacokinetic data specifically for this compound in humans is limited in the readily available scientific literature. As with other penicillins, its pharmacokinetic profile would be expected to involve absorption, distribution, metabolism, and excretion. Penicillins are generally excreted via the kidneys.
There is a notable absence of published clinical trial data for this compound in major clinical trial registries. While other penicillinate-resistant penicillins like oxacillin and nafcillin have undergone extensive clinical evaluation, the clinical development of this compound appears to be less documented. The reasons for this are not explicitly stated in the available literature.
Conclusion
This compound represents a significant development in the ongoing battle against antibiotic resistance, particularly in the context of penicillinase-producing Staphylococcus aureus. Its unique chemical structure confers resistance to enzymatic degradation, allowing it to effectively inhibit bacterial cell wall synthesis. While its in vitro activity against target pathogens is well-documented, the lack of extensive clinical trial data limits a comprehensive understanding of its clinical efficacy and safety profile in humans. Further research and clinical evaluation would be necessary to fully elucidate the therapeutic potential of this compound in the modern era of antimicrobial chemotherapy.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 3. Advancements in Penicillin Resistance: The Discovery and Characteristics of this compound [synapse.patsnap.com]
- 4. [PDF] Action of this compound on Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
molecular formula and weight of Quinacillin disodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and biological evaluation of Quinacillin disodium salt. It is designed to equip researchers and professionals in the field of drug development with the necessary information and methodologies to effectively work with this compound.
Core Compound Data
This compound disodium salt is the disodium salt form of this compound, a semisynthetic penicillin antibiotic. Key quantitative data for both this compound and its disodium salt are summarized below for clarity and comparison.
| Property | This compound | This compound Disodium Salt |
| Molecular Formula | C₁₈H₁₆N₄O₆S | C₁₈H₁₄N₄Na₂O₆S |
| Molecular Weight | 416.41 g/mol | 460.37 g/mol |
| CAS Number | 1596-63-0 | 985-32-0 |
Mechanism of Action
This compound, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in bacterial cell walls. This is achieved through the targeting of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The acylation of the active site serine residue of PBPs by the β-lactam ring of this compound leads to the inactivation of these enzymes. This disruption of cell wall integrity ultimately results in cell lysis and bacterial death.
A notable characteristic of this compound is its activity as a penicillinase-resistant penicillin. It has been shown to be a potent inhibitor of β-lactamase from Staphylococcus aureus, a key mechanism of resistance to many penicillin antibiotics.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound disodium salt. These protocols are based on established and standardized methods in microbiology and biochemistry.
Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound disodium salt
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound disodium salt in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacterial inoculum in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible turbidity. This can be assessed visually or by using a microplate reader.
This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of inhibition around an antibiotic-impregnated disk.
Materials:
-
This compound disodium salt
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Calipers or a ruler
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known amount of this compound disodium salt solution and allow them to dry under aseptic conditions.
-
Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter breakpoints.
β-Lactamase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of β-lactamase enzymes. A common method utilizes a chromogenic substrate like nitrocefin.
Materials:
-
This compound disodium salt
-
Purified β-lactamase enzyme
-
Nitrocefin (chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of β-lactamase and this compound disodium salt in the assay buffer at desired concentrations.
-
Pre-incubation: In the wells of a microtiter plate, pre-incubate the β-lactamase enzyme with varying concentrations of this compound for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the IC₅₀ value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the affinity of this compound for PBPs by measuring its ability to compete with a labeled penicillin analog for binding.
Materials:
-
This compound disodium salt
-
Bacterial membrane preparation containing PBPs
-
Fluorescently labeled penicillin (e.g., Bocillin™ FL)
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells, lyse them, and isolate the membrane fraction containing the PBPs by ultracentrifugation.
-
Competition Binding: In a series of tubes, pre-incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of this compound disodium salt for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Labeling: Add a fixed, sub-saturating concentration of Bocillin™ FL to each tube and incubate for a further period (e.g., 15 minutes) to allow the fluorescent probe to bind to any available PBPs.
-
Quenching: Stop the reaction by adding a sample buffer containing SDS.
-
SDS-PAGE and Imaging: Separate the PBP profiles by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Analysis: The intensity of the fluorescent bands will decrease with increasing concentrations of this compound. Quantify the band intensities to determine the IC₅₀ value of this compound for each PBP.
Visualizations
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis through the inactivation of Penicillin-Binding Proteins (PBPs).
Caption: Mechanism of action of this compound via inhibition of Penicillin-Binding Proteins.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: β-Lactamase Inhibition
This diagram shows the logical relationship in a β-lactamase inhibition assay.
Caption: Logical relationship in a β-lactamase inhibition assay using a chromogenic substrate.
A Comparative Analysis of Quinacillin and Benzylpenicillin Activity Against Staphylococcus aureus
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed comparison of the in vitro activity of quinacillin and benzylpenicillin against Staphylococcus aureus. It is intended for researchers, scientists, and professionals involved in the discovery and development of antibacterial agents. This document synthesizes available data on the minimum inhibitory concentrations (MICs) of these two β-lactam antibiotics, outlines relevant experimental methodologies, and visualizes key concepts related to their mechanisms of action and evaluation.
Executive Summary
Benzylpenicillin, the original penicillin, remains a potent antibiotic against susceptible strains of Staphylococcus aureus. However, its efficacy is severely limited by the production of β-lactamase (penicillinase) enzymes, a primary resistance mechanism in this pathogen. This compound, a semisynthetic penicillin, was developed to overcome this resistance. This guide confirms that while benzylpenicillin is highly active against penicillin-susceptible S. aureus, this compound demonstrates superior performance against penicillinase-producing strains. This difference is directly attributable to this compound's inherent stability in the presence of staphylococcal β-lactamases.
Comparative In Vitro Activity
The in vitro potency of an antibiotic is most commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and benzylpenicillin against S. aureus. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may have varied between studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| S. aureus Strain | MIC (µg/mL) | Reference |
| Oxford Strain | 0.15 - 0.62 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzylpenicillin against Staphylococcus aureus
| S. aureus Strain | MIC (µg/mL) | Reference |
| Quality Control (QC) Strain | 0.125 | [2] |
| Penicillin-Susceptible | 0.4 | [3] |
| Penicillin-Resistant Clinical Isolate | 512 | [2] |
| Penicillin-Resistant Isolates | 24 | [3] |
One study directly compared the activity of this compound and benzylpenicillin against clinical strains of S. aureus and concluded that this compound demonstrated superior performance in inhibiting bacterial growth, though the specific MIC values from this comparison were not provided. The data clearly indicates that while benzylpenicillin is very potent against susceptible strains, its MIC can increase dramatically against resistant, penicillinase-producing isolates. This compound, however, maintains significant activity against strains that are resistant to benzylpenicillin.
Mechanism of Action and Resistance
Both this compound and benzylpenicillin are bactericidal antibiotics that inhibit the synthesis of the bacterial cell wall. Their molecular targets are penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, a major component of the cell wall. By binding to and inactivating PBPs, these penicillins disrupt cell wall integrity, leading to cell lysis and death.
The primary mechanism of resistance in S. aureus to benzylpenicillin is the production of the enzyme penicillinase (a β-lactamase). This enzyme hydrolyzes the β-lactam ring of benzylpenicillin, rendering it inactive before it can reach its PBP targets. This compound was designed with a bulky side chain that sterically hinders the binding of penicillinase, thus protecting its β-lactam ring from hydrolysis. This compound can also reversibly deactivate the β-lactamase enzyme.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental technique in assessing the in vitro activity of antibiotics. The following is a detailed, representative protocol for the broth microdilution method, a standard procedure for determining the MIC of penicillins against S. aureus.
Broth Microdilution MIC Assay
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.
a. Materials:
-
Staphylococcus aureus isolates (including a quality control strain, e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and benzylpenicillin analytical grade powder
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., sterile deionized water, DMSO for initial stock if necessary)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
b. Preparation of Antibiotic Stock Solutions:
-
Prepare a high-concentration stock solution of each antibiotic (e.g., 1280 µg/mL) in a suitable sterile solvent.
-
Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB to create a range of concentrations.
c. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
d. Assay Procedure:
-
Dispense 50 µL of the appropriate antibiotic dilution into each well of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum) on each plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
References
Methodological & Application
Application Notes: Protocol for Determining Quinacillin Minimum Inhibitory Concentration (MIC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4] It is a critical parameter for assessing the potency of new antimicrobial agents, monitoring for resistance, and guiding therapeutic choices.[3] Quinacillin is a penicillinase-resistant penicillin antibiotic. This document provides detailed protocols for determining the MIC of this compound using two standardized methods: Broth Microdilution and Agar Dilution.
These protocols are based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It should be noted that as of the latest updates, specific clinical breakpoints and quality control (QC) ranges for this compound are not listed in the primary CLSI M100 or EUCAST breakpoint tables. Therefore, researchers must establish internal, laboratory-specific QC ranges and interpret results based on MIC distributions.
Materials and Reagents
-
This compound sodium salt analytical standard powder
-
Appropriate solvent for this compound (e.g., sterile deionized water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates with lids
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile reagent reservoirs
-
Multichannel and single-channel precision pipettes with sterile tips
-
Spectrophotometer or McFarland turbidity standards (0.5 standard is equivalent to approx. 1.5 x 10⁸ CFU/mL)
-
Bacterial culture of test organism(s)
-
Quality Control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213™)
-
Incubator (35 ± 1°C, ambient air)
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
Experimental Protocols
Two primary methods for MIC determination are detailed below: Broth Microdilution and Agar Dilution.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid growth medium using 96-well microtiter plates and is suitable for testing multiple isolates simultaneously.
3.1.1 Preparation of this compound Stock Solution
-
Calculate the amount of this compound powder needed to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Account for the potency of the powder as specified by the manufacturer. The formula is: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)
-
Dissolve the weighed powder in the appropriate sterile solvent (e.g., sterile deionized water). Ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Prepare aliquots and store them at -70°C or below for up to six months. Avoid repeated freeze-thaw cycles.
3.1.2 Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This yields a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 to get 1.5 x 10⁶ CFU/mL, followed by a 1:3 dilution in the final plate volume, or as per specific CLSI/ISO guidelines.
3.1.3 Plate Preparation and Inoculation
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first column of wells, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last dilution column. This leaves 50 µL in each well with serially diluted antibiotic concentrations.
-
The final two columns should serve as controls:
-
Growth Control: Wells containing 100 µL of inoculated broth without any antibiotic.
-
Sterility Control: Wells containing 100 µL of sterile, uninoculated broth.
-
-
Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the final diluted bacterial suspension (prepared in step 3.1.2). The final volume in each test well will be 100 µL.
-
Cover the plate with a lid and incubate at 35 ± 1°C for 16-20 hours in ambient air.
3.1.4 Interpretation of Results
-
After incubation, examine the plate for bacterial growth (turbidity or a cell pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well must show distinct turbidity, and the sterility control well must remain clear. If not, the test is invalid and must be repeated.
Protocol 2: Agar Dilution Method
The agar dilution method is considered a gold standard for its accuracy and reproducibility. It involves incorporating the antimicrobial agent directly into the agar medium.
3.2.1 Preparation of this compound-Containing Agar Plates
-
Prepare a series of this compound solutions at 10 times the final desired concentrations in sterile water.
-
Melt a sufficient volume of Mueller-Hinton Agar (MHA) and hold it in a water bath at 45-50°C.
-
For each desired concentration, add 2 mL of the 10x this compound solution to 18 mL of molten MHA in a sterile tube or bottle. Mix gently but thoroughly by inverting to avoid bubbles.
-
Immediately pour the 20 mL mixture into a sterile 100 mm Petri dish and allow it to solidify on a level surface.
-
Prepare a drug-free control plate containing 2 mL of sterile solvent and 18 mL of MHA.
-
Label all plates clearly with the this compound concentration. Plates can be stored at 2-8°C for up to one week.
3.2.2 Preparation of Bacterial Inoculum
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in section 3.1.2.
-
Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
This will deliver a final inoculum of approximately 10⁴ CFU per spot when using a 1 µL loop or multipoint inoculator.
3.2.3 Plate Inoculation and Incubation
-
Spot-inoculate the prepared agar plates with 1 µL of each adjusted bacterial suspension. Multiple isolates can be tested on the same plate.
-
Ensure to include the QC strain in each run.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.
3.2.4 Interpretation of Results
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that inhibits the growth of the organism. This is defined as the absence of visible growth or the presence of no more than a faint haze or a single colony.
-
The drug-free control plate must show confluent growth for the test to be valid.
Quality Control
Quality control is essential for ensuring the accuracy and reproducibility of MIC testing.
-
QC Strain: Staphylococcus aureus ATCC® 29213™ is recommended as the primary QC strain for testing against penicillins.
-
Frequency: Perform QC testing each time a new batch of reagents is used and on each day of clinical isolate testing.
-
Establishing QC Ranges: Since official EUCAST or CLSI QC ranges for this compound are unavailable, each laboratory must establish its own internal ranges. This can be done by performing at least 20 consecutive MIC determinations for the reference strain and calculating the mean and standard deviation. The acceptable range is typically the mode ±1 two-fold dilution.
Data Presentation
Quantitative data should be organized for clarity and comparison.
Table 1: Example MIC Data for Test Isolates
| Isolate ID | Method | This compound MIC (µg/mL) | Interpretation |
| Strain A | Broth Microdilution | 8 | - |
| Strain B | Broth Microdilution | >128 | - |
| Strain C | Agar Dilution | 4 | - |
| Strain D | Agar Dilution | 16 | - |
Table 2: Quality Control Data for S. aureus ATCC® 29213™
| Date | Reagent Lot | Method | This compound MIC (µg/mL) | Within Range (Y/N) |
| 2025-11-28 | Lot A | Broth Microdilution | 0.25 | Y |
| 2025-11-29 | Lot A | Broth Microdilution | 0.5 | Y |
| 2025-11-30 | Lot B | Agar Dilution | 0.25 | Y |
| Established In-House QC Range | 0.12 - 0.5 µg/mL |
Visualized Workflows
Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution MIC protocol.
Agar Dilution Workflow
Caption: Workflow for the Agar Dilution MIC protocol.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Quinacillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of Quinacillin, a semisynthetic penicillinase-resistant penicillin. The information is intended to guide researchers in evaluating the antibacterial efficacy of this compound against relevant bacterial strains, particularly Staphylococcus aureus.
Introduction
This compound is a beta-lactam antibiotic characterized by its resistance to inactivation by staphylococcal penicillinase. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[1] This disruption of cell wall integrity leads to bacterial cell lysis and death.[1] this compound has demonstrated significant activity against Staphylococcus aureus, including strains that produce penicillinase, an enzyme that degrades many other penicillins.[2][3]
Data Presentation
Due to the limited availability of recent and comprehensive in vitro susceptibility data for this compound in publicly accessible literature, the following tables are presented as a template. Researchers are encouraged to generate their own data following the provided protocols to evaluate this compound against their specific bacterial isolates.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound against Staphylococcus aureus
| Bacterial Strain | Phenotype | MIC Range (µg/mL) |
| S. aureus (Oxford Strain) | Penicillin-Susceptible | 0.15 - 0.62[3] |
| S. aureus (ATCC® 29213™) | Penicillinase-Negative, Methicillin-Susceptible | Data not readily available; recommend in-house determination |
| S. aureus (ATCC® 25923™) | Penicillinase-Producing, Methicillin-Susceptible | Data not readily available; recommend in-house determination |
| Clinical Isolate (MSSA) | Methicillin-Susceptible S. aureus | Recommend in-house determination |
| Clinical Isolate (MRSA) | Methicillin-Resistant S. aureus | Recommend in-house determination |
Table 2: Quality Control (QC) Parameters for this compound Susceptibility Testing
| QC Strain | Recommended QC MIC Range (µg/mL) |
| S. aureus (ATCC® 29213™) | Not established. Recommend in-house determination based on CLSI M23 guidelines. |
Note: The establishment of laboratory-specific quality control ranges is crucial for ensuring the accuracy and reproducibility of susceptibility testing results.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using broth microdilution and agar dilution methods. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound disodium salt (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Staphylococcus aureus strains (test isolates and QC strain, e.g., ATCC® 29213™)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial twofold dilutions of the stock solution to create a range of concentrations for the assay (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Inoculation:
-
Add 50 µL of the appropriate this compound dilution to each well of the microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound disodium salt (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35°C ± 2°C)
-
Staphylococcus aureus strains (test isolates and QC strain)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the diluted inoculum onto the surface of the agar plates, resulting in a final inoculum of approximately 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, ignoring a single colony or a faint haze caused by the inoculum.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for MIC determination.
References
Application Notes and Protocols for Quinacillin Dosage and Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacillin is a penicillinase-resistant β-lactam antibiotic with potent activity against Staphylococcus aureus, including strains that produce β-lactamase enzymes. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). These proteins are essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall integrity, leading to bacterial cell lysis and death. Due to the limited availability of specific in vivo dosage and administration data for this compound, this document provides a comprehensive guide based on available information for structurally and mechanistically similar penicillinase-resistant penicillins, such as oxacillin, dicloxacillin, and nafcillin. These notes are intended to serve as a starting point for researchers designing in vivo studies to evaluate the efficacy of this compound.
Data Presentation: In Vivo Efficacy of Related Penicillinase-Resistant Penicillins in Mouse Models
The following table summarizes the reported in vivo efficacy of oxacillin, dicloxacillin, and nafcillin in various mouse infection models. This comparative data can be used to inform the initial dose selection for this compound studies. It is crucial to note that optimal dosage will be model-specific and require empirical determination.
| Antibiotic | Animal Model | Infection Model | Dosing Regimen | Efficacy Endpoint & Results | Reference |
| Oxacillin | CD-1 Mice | S. aureus Evans thigh infection | 50-800 mg/kg, single subcutaneous (s.c.) injection | Curative Dose 50 (CD50): 253.3 mg/kg | [1] |
| Oxacillin | ICR Mice | Neutropenic S. aureus thigh infection | 2.93 to 750 mg/kg/day, administered every hour | Dose-dependent reduction in bacterial load. | [2] |
| Oxacillin | C57BL/6 Mice | MRSA nasal infection | 400 mg/kg, intraperitoneal (i.p.), three doses 1 hour apart | Not specified | [3] |
| Dicloxacillin | NMRI Mice | S. aureus peritonitis | 60 mg/kg, single subcutaneous (s.c.) injection | Reduction in intraperitoneal and kidney bacterial counts. | [4] |
| Dicloxacillin | Swiss Webster Mice | Peritonitis sepsis model | 125 mg/kg, single intravenous (i.v.) injection | All mice survived. | [5] |
| Nafcillin | CD1 Mice | MRSA subcutaneous infection | 100 mg/kg, subcutaneous (s.c.), dosed 8, 4, and 0.5h before and 4h after infection, then every 12h for 3 days | Reduced MRSA virulence. | |
| Nafcillin | Rats | Experimental endocarditis with MSSA | 400 mg/kg, subcutaneous (s.c.), every 8 hours | Not specified |
Experimental Protocols
Protocol 1: Determination of this compound Efficacy in a Murine Peritonitis/Sepsis Model
This protocol describes a method to assess the in vivo efficacy of this compound against a systemic Staphylococcus aureus infection in mice.
1. Materials:
-
This compound sodium salt
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for injection
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Female BALB/c mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Sterile microcentrifuge tubes
-
Homogenizer
2. Methods:
-
Inoculum Preparation:
-
Culture S. aureus in TSB overnight at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.6).
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating on TSA.
-
-
Infection:
-
Administer the bacterial suspension (e.g., 0.5 mL of 1 x 10⁷ CFU/mL) to each mouse via intraperitoneal (i.p.) injection. This will result in a final inoculum of 5 x 10⁶ CFU/mouse.
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile saline. Based on the data for related compounds, a starting dose range of 50-200 mg/kg is recommended for initial dose-finding studies.
-
One hour post-infection, administer the prepared this compound solution to the treatment group via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The volume should not exceed 10 mL/kg.
-
A control group should receive an equivalent volume of the vehicle (sterile saline).
-
The frequency of administration will depend on the pharmacokinetic profile of this compound. For initial studies, a single dose or dosing every 8-12 hours can be evaluated.
-
-
Monitoring and Outcome Assessment:
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur) and mortality for a defined period (e.g., 48-72 hours).
-
At a predetermined time point (e.g., 24 hours post-treatment), euthanize a subset of mice from each group.
-
Collect peritoneal lavage fluid and/or spleens for bacterial load determination.
-
Homogenize the spleens in sterile PBS.
-
Perform serial dilutions of the peritoneal fluid and spleen homogenates and plate on TSA to enumerate bacterial colonies (CFU).
-
Calculate the log10 CFU reduction in the this compound-treated groups compared to the vehicle control group.
-
Mandatory Visualization
Diagram of Staphylococcus aureus Peptidoglycan Synthesis and Inhibition by β-Lactam Antibiotics
The following diagram illustrates the key steps in the synthesis of the Staphylococcus aureus cell wall and the mechanism of action of β-lactam antibiotics like this compound.
Caption: S. aureus peptidoglycan synthesis pathway and its inhibition by this compound.
References
- 1. Oxacillin | Bacterial | 66-79-5 | Invivochem [invivochem.com]
- 2. In vitro and in vivo comparison of the anti-staphylococcal efficacy of generic products and the innovator of oxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Dicloxacillin | isoxazolyl antistaphylococcal and β-Lactam antibiotic | CAS# 3116-76-5 | Dicloxacilline; Dicloxacilina | β-lactamase resistant penicillin similar to oxacillin | InvivoChem [invivochem.com]
Application Notes and Protocols: Synergistic Effects of Quinacillin in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacillin is a semi-synthetic, penicillinase-resistant penicillin antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] This interference with the cross-linkage of peptidoglycan chains compromises the integrity of the bacterial cell wall, leading to cell lysis.[1] The emergence of antibiotic resistance necessitates strategies to enhance the efficacy of existing antimicrobial agents. One such strategy is combination therapy, which can produce synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents.[2]
This document outlines the application of this compound in combination with other antibiotics, particularly aminoglycosides, to achieve synergistic bactericidal activity against key pathogens such as Staphylococcus aureus. The primary mechanism of synergy between penicillins and aminoglycosides is the disruption of the bacterial cell wall by the penicillin, which facilitates the intracellular uptake of the aminoglycoside.[3] The aminoglycoside then inhibits protein synthesis by binding to the bacterial ribosome, leading to a potent bactericidal effect.
Due to the limited availability of specific quantitative synergy data for this compound, this document will utilize data from studies on structurally and mechanistically similar penicillinase-resistant penicillins, such as oxacillin and cloxacillin, in combination with the aminoglycoside gentamicin. This information provides a strong basis for designing and interpreting experiments with this compound.
Data Presentation: Synergistic Activity of Penicillinase-Resistant Penicillins and Aminoglycosides
The synergistic interaction between two antibiotics is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index derived from a checkerboard assay, and by measuring the reduction in viable bacterial counts in a time-kill assay.
Checkerboard Assay Data
Synergy in a checkerboard assay is typically defined by an FIC index (FICI) of ≤ 0.5. The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).
Table 1: Representative Fractional Inhibitory Concentration (FIC) Indices for Oxacillin in Combination with Gentamicin against Staphylococcus aureus
| Bacterial Strain | Oxacillin MIC Alone (µg/mL) | Gentamicin MIC Alone (µg/mL) | Oxacillin MIC in Combination (µg/mL) | Gentamicin MIC in Combination (µg/mL) | FIC Index | Interpretation |
| S. aureus (MSSA) | 0.25 | 0.5 | 0.0625 | 0.125 | 0.5 | Additive/Synergistic |
| S. aureus (MRSA) | 64 | 2 | 16 | 0.25 | 0.375 | Synergy |
Note: This data is representative and compiled from principles established in the literature. Actual values will vary based on the specific strains and experimental conditions.
Time-Kill Assay Data
Synergy in a time-kill assay is defined as a ≥ 2-log10 decrease in the number of viable bacteria (CFU/mL) by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).
Table 2: Representative Time-Kill Assay Results for Penicillin/Gentamicin Combination against Staphylococcus aureus
| Treatment | Initial Inoculum (log10 CFU/mL) | 24-hour Bacterial Count (log10 CFU/mL) | Log10 Reduction vs. Initial Inoculum | Log10 Reduction vs. Most Active Single Agent | Interpretation |
| Growth Control | 6.0 | 8.5 | - | - | - |
| Penicillin (at MIC) | 6.0 | 5.5 | 0.5 | - | Bacteriostatic |
| Gentamicin (at 1/2 MIC) | 6.0 | 5.0 | 1.0 | - | Bacteriostatic |
| Penicillin + Gentamicin | 6.0 | 2.5 | 3.5 | 2.5 | Synergy |
Note: This table illustrates the principle of synergy in time-kill assays. Data is based on findings from various studies on penicillin-aminoglycoside synergy.
Experimental Protocols
The following are standard protocols for determining the synergistic activity of this compound in combination with another antibiotic.
Checkerboard Assay Protocol
This method determines the FIC index to quantify the nature of the interaction between two antimicrobial agents.
3.1.1 Materials
-
This compound (stock solution of known concentration)
-
Partner antibiotic (e.g., Gentamicin, stock solution of known concentration)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
3.1.2 Procedure
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound horizontally (e.g., across columns 1-10) in CAMHB.
-
Prepare two-fold serial dilutions of the partner antibiotic vertically (e.g., down rows A-G) in CAMHB.
-
Column 11 should contain only the dilutions of the partner antibiotic to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain only the dilutions of this compound to determine its MIC.
-
Well H12 should contain only broth and inoculum to serve as a growth control.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Determine the MIC of this compound alone (from row H) and the partner antibiotic alone (from column 11).
-
Identify the MIC of each antibiotic when used in combination from the wells showing no growth.
-
3.1.3 Data Analysis
-
Calculate the FIC for each drug in every well that shows no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Partner Antibiotic
-
-
The synergistic effect is determined by the lowest FICI value obtained.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay Protocol
This assay provides dynamic, time-dependent data on the bactericidal or bacteriostatic effects of an antibiotic combination.
3.2.1 Materials
-
This compound and partner antibiotic
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
3.2.2 Procedure
-
Inoculum Preparation:
-
Grow an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to an optical density (OD600) corresponding to approximately 1 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes with CAMHB containing the following:
-
No antibiotic (growth control)
-
This compound alone (at a clinically relevant concentration, e.g., MIC)
-
Partner antibiotic alone (at a clinically relevant concentration, e.g., sub-MIC)
-
This compound and the partner antibiotic in combination
-
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
3.2.3 Data Analysis
-
Plot the results as log10 CFU/mL versus time for each condition.
-
Interpret the results based on the following definitions:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic Activity: < 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualization
Experimental Workflows and Logical Relationships
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Synergy Assay.
Signaling and Mechanism of Action
While specific downstream signaling pathways modulated by this compound-aminoglycoside synergy are not well-defined, the primary mechanism is understood at a cellular level. Two-component systems in bacteria are known to sense and respond to environmental stressors, including antibiotics, by regulating genes involved in resistance. The dual assault from a cell wall inhibitor and a protein synthesis inhibitor likely overwhelms these adaptive responses.
Caption: Synergistic Mechanism of this compound and Aminoglycosides.
References
Application Notes and Protocols for Evaluating Quinacillin Efficacy Against Staphylococcal Infections
Introduction
Quinacillin is a penicillin antibiotic noted for its activity against Staphylococcus aureus, including strains that produce beta-lactamase enzymes, which it can reversibly deactivate.[1] A comprehensive evaluation of its efficacy requires a multi-tiered approach, employing a series of standardized in vitro and in vivo experimental models. These models are essential for determining the antimicrobial potency, pharmacokinetic/pharmacodynamic (PK/PD) properties, and overall therapeutic potential of this compound against both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA) infections.
These application notes provide detailed protocols for key assays and summarize representative data to guide researchers, scientists, and drug development professionals in the preclinical assessment of this compound. While specific quantitative data for this compound is limited in publicly available literature, the data presented herein is based on analogous compounds, such as quinazolinones, to illustrate expected outcomes and data presentation formats.[2][3]
Part 1: In Vitro Efficacy Models
In vitro models are fundamental for establishing the baseline antimicrobial activity of this compound, including its potency against a range of staphylococcal strains and its dynamics of bacterial killing.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical measure of potency. The broth microdilution method is the standard protocol.
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate (e.g., Tryptic Soy Agar), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Preparation:
-
Dispense CAMHB into all wells of a 96-well microtiter plate.
-
Perform two-fold serial dilutions of the this compound stock solution across the plate to achieve a desired concentration range (e.g., 0.03 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
-
MIC Determination: The MIC is visually determined as the lowest this compound concentration that completely inhibits bacterial growth.
Data Presentation: Representative MIC Data
Due to the scarcity of published comprehensive MIC data for this compound, the following table presents illustrative data for analogous quinazolinone compounds (Q1-Q5) against a large collection of MRSA strains to demonstrate the expected data format.[2]
Table 1: Illustrative Susceptibility of 210 MRSA Strains to Novel Quinazolinone Antibacterials
| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Q1 | ≤0.03 to >32 | 0.5 | 2 |
| Q2 | ≤0.03 to >32 | 1 | 4 |
| Q3 | ≤0.03 to >32 | 2 | 4 |
| Q4 | ≤0.03 to >32 | 0.06 | 0.25 |
| Q5 | ≤0.03 to >32 | 0.125 | 0.5 |
Data derived from a study on quinazolinones, which also target cell wall synthesis. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.[2]
Time-Kill Kinetics Assay
This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time. It provides crucial information on the rate and extent of bacterial killing.
Protocol 2: Time-Kill Kinetics Assay
-
Inoculum Preparation: Prepare a logarithmic-phase culture of S. aureus in CAMHB with an approximate density of 5 x 10⁵ CFU/mL.
-
Assay Setup:
-
Prepare tubes containing CAMHB with this compound at various concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate all tubes with the prepared bacterial culture.
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Bacterial Enumeration:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto TSA plates in duplicate.
-
Incubate plates at 35 ± 2°C for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point.
-
-
Data Analysis: Plot the mean log₁₀ CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Data Presentation: Representative Time-Kill Data
Table 2: Representative Time-Kill Kinetics of an Anti-Staphylococcal Agent Against S. aureus
| Concentration | T=0 hr (log₁₀ CFU/mL) | T=4 hr (log₁₀ CFU/mL) | T=8 hr (log₁₀ CFU/mL) | T=24 hr (log₁₀ CFU/mL) | Activity (24 hr) |
|---|---|---|---|---|---|
| Growth Control | 5.7 | 7.5 | 8.9 | 9.1 | - |
| 1x MIC | 5.7 | 5.1 | 4.8 | 4.5 | Bacteriostatic |
| 4x MIC | 5.7 | 4.2 | 3.1 | 2.5 | Bactericidal |
| 8x MIC | 5.7 | 3.5 | <2.0 | <2.0 | Bactericidal |
Anti-Biofilm Efficacy Models
Staphylococcal infections are often associated with biofilms, which are highly resistant to conventional antibiotics. It is critical to assess this compound's ability to inhibit biofilm formation and eradicate established biofilms.
Protocol 3: Biofilm Inhibition and Eradication Assay
-
Biofilm Formation: Grow S. aureus in a nutrient-rich medium (e.g., TSB supplemented with glucose) in the wells of a 96-well plate for 24-48 hours at 37°C to establish mature biofilms.
-
For Inhibition (MBIC): Add sub-MIC concentrations of this compound to the wells along with the bacterial inoculum at T=0.
-
For Eradication (MBEC): After mature biofilm formation, remove the planktonic (free-floating) cells by gentle washing with phosphate-buffered saline (PBS). Add fresh media containing serial dilutions of this compound to the remaining biofilms.
-
Incubation: Incubate the plates for another 24 hours.
-
Quantification:
-
Biomass (Crystal Violet Staining): Wash plates, stain the adherent biofilm with 0.1% crystal violet, solubilize the dye with ethanol or acetic acid, and measure the absorbance to quantify biofilm mass.
-
Viability (Metabolic Assay or CFU Counting): Determine the viability of cells within the biofilm using a metabolic dye like resazurin or by scraping the biofilm, homogenizing the cells, and performing CFU counts as described in the time-kill assay.
-
-
Endpoint Determination: The Minimal Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that inhibits biofilm formation, while the Minimal Biofilm Eradication Concentration (MBEC) is the lowest concentration that kills the cells within the pre-formed biofilm.
Part 2: In Vivo Efficacy Models
In vivo models are indispensable for evaluating the therapeutic efficacy of this compound in a complex biological system, accounting for host-pathogen interactions and drug pharmacokinetics. Murine models are standard for preclinical assessment.
Murine Thigh Infection Model
This localized infection model is robust for quantifying the reduction in bacterial burden and is widely used for PK/PD studies.
Protocol 4: Neutropenic Murine Thigh Infection Model
-
Animal Model: Use immunocompromised mice (e.g., neutropenic BALB/c mice). Neutropenia is typically induced by intraperitoneal injections of cyclophosphamide.
-
Infection: Inoculate the thigh muscle of each mouse with a standardized suspension (e.g., 10⁶-10⁷ CFU) of a virulent S. aureus strain.
-
Treatment: At a set time post-infection (e.g., 2 hours), begin treatment by administering this compound via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.
-
Endpoint Analysis: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue.
-
Bacterial Load Quantification: Perform serial dilutions of the tissue homogenate and plate on selective agar to enumerate the bacterial CFU per gram of tissue.
-
Efficacy Determination: Efficacy is measured by the log₁₀ CFU reduction compared to the bacterial burden in untreated control animals at the start of therapy.
Data Presentation: Representative In Vivo Efficacy
The following table illustrates the expected data format for an in vivo efficacy study, using representative data from a study of quinoline derivatives combined with ciprofloxacin against S. aureus.
Table 3: Illustrative Efficacy in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log₁₀ CFU/thigh) at 24 hr | Change from T=0 Control (log₁₀ CFU/thigh) |
|---|---|---|---|
| Untreated Control (T=24) | - | 7.70 | +1.50 |
| Drug A | 10 | 5.84 | -0.36 |
| Drug B | 10 | 5.36 | -0.84 |
| Drug A + Ciprofloxacin | 10 + 10 | 4.40 | -1.80 |
| Drug B + Ciprofloxacin | 10 + 10 | 3.56 | -2.64 |
Data shown is for illustrative purposes, adapted from a study on efflux pump inhibitors (EPIs) combined with ciprofloxacin. The 'Change from T=0 Control' indicates the bactericidal or bacteriostatic effect.
Murine Sepsis Model
This systemic infection model evaluates the ability of an antibiotic to improve survival and reduce bacterial dissemination in a life-threatening infection.
Protocol 5: Murine Sepsis/Bacteremia Model
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Infection: Induce sepsis by injecting a lethal or sub-lethal dose of S. aureus into the peritoneal cavity (peritonitis) or the bloodstream (bacteremia via tail vein injection).
-
Treatment: Administer this compound at various doses and schedules, typically starting 1-2 hours post-infection.
-
Endpoint Monitoring:
-
Survival: Monitor the animals for a defined period (e.g., 7 days) and record mortality to generate Kaplan-Meier survival curves.
-
Bacterial Burden: In satellite groups, collect blood and organs (e.g., liver, spleen, kidneys) at specified time points (e.g., 24 hours) to quantify the bacterial load as described in the thigh model.
-
Part 3: Visualizations and Workflows
Experimental Workflow for Antibiotic Efficacy Testing
The following diagram outlines the logical progression from initial in vitro screening to comprehensive in vivo evaluation for a novel antibiotic candidate like this compound.
References
Application Notes and Protocols for Assessing Quinacillin's Bactericidal vs. Bacteriostatic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bactericidal versus bacteriostatic properties of Quinacillin, a semisynthetic penicillinase-resistant penicillin.[1][2] Understanding this distinction is crucial for preclinical and clinical development, informing dosing strategies and predicting therapeutic outcomes.
This compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[1] It binds to and inactivates penicillin-binding proteins (PBPs) on the inner bacterial cell membrane, which disrupts the cross-linking of peptidoglycan chains essential for cell wall integrity.[1] This ultimately leads to a weakening of the cell wall and cell lysis.[1] While this mechanism suggests a bactericidal action, it is essential to quantify this activity through standardized in vitro tests.
The primary methods to differentiate between bactericidal and bacteriostatic activity are the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the time-kill curve assay.
Key Concepts:
-
Bacteriostatic: An agent that inhibits the growth and reproduction of bacteria without killing them. The removal of a bacteriostatic agent allows the bacteria to resume growth.
-
Bactericidal: An agent that directly kills bacteria.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial drug that results in a ≥99.9% (or 3-log10) reduction in the initial bacterial inoculum density.
An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). If the MBC/MIC ratio is greater than 4, the agent is typically considered bacteriostatic .
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method. This assay establishes the lowest concentration of the antibiotic required to inhibit the growth of a specific bacterium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture of the test organism (e.g., Staphylococcus aureus)
-
0.5 McFarland standard
-
Spectrophotometer (optional, for turbidity adjustment)
-
Incubator (35 ± 2°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
The dilution series should span a range of concentrations expected to encompass the MIC.
-
Include a positive control well containing only CAMHB and the bacterial inoculum (no this compound) and a negative control well containing only CAMHB (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, bringing the final volume in each well to 200 µL.
-
Incubate the microtiter plate at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain the concentration of this compound that kills the bacteria.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Calibrated pipette or loop
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.
-
Spread the aliquot evenly onto a properly labeled MHA plate.
-
Also, plate an aliquot from the positive control well (growth control) to determine the initial bacterial concentration. This may require serial dilution of the positive control culture to obtain a countable number of colonies.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the positive control.
-
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the antimicrobial activity of this compound over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial culture of the test organism
-
Sterile culture tubes or flasks
-
Shaking incubator (35 ± 2°C)
-
MHA plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB as described in the MIC protocol.
-
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube with no antibiotic.
-
Inoculate each tube with the standardized bacterial suspension.
-
-
Sampling and Plating:
-
Incubate all tubes in a shaking incubator at 35 ± 2°C.
-
At designated time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies can be accurately counted.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log10 reduction in CFU/mL.
-
Caption: Workflow for the time-kill curve assay.
Data Presentation
The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: MIC and MBC of this compound against Test Organism
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | ||||
| S. aureus (Clinical Isolate 1) | ||||
| S. aureus (Clinical Isolate 2) |
Table 2: Time-Kill Assay Data for this compound against S. aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Signaling Pathways and Logical Relationships
The relationship between MIC, MBC, and the classification of an antibiotic's activity can be visualized as follows:
Caption: Logic for classifying bactericidal vs. bacteriostatic activity.
References
Application Notes and Protocols: Quinacillin as a Tool for Studying Beta-Lactamase Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-lactamases are a primary mechanism of bacterial resistance to beta-lactam antibiotics. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective. The study of beta-lactamase kinetics and inhibition is crucial for the development of new antibiotics and beta-lactamase inhibitors. Quinacillin, a penicillinase-resistant penicillin, serves as a valuable tool for investigating the complex interactions between beta-lactam antibiotics and beta-lactamases. Unlike typical competitive inhibitors, this compound acts as a substrate that also causes a reversible deactivation of certain beta-lactamases, providing a unique model for studying enzyme kinetics.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the study of beta-lactamase inhibition kinetics.
Beta-lactamases are broadly classified into four molecular classes: A, B, C, and D.[3] Classes A, C, and D are serine beta-lactamases, while class B enzymes are metallo-beta-lactamases that require zinc for their activity.[3] Understanding the interaction of inhibitors with these different classes is essential for developing broad-spectrum therapeutic agents.
This compound's Unique Mechanism of Action
This compound's interaction with beta-lactamase, particularly from Staphylococcus aureus PC1, is not a simple competitive inhibition. Instead, it involves a reversible deactivation of the enzyme.[2] This process is characterized by an initial hydrolysis of this compound, followed by the formation of a transiently inactive enzyme-inhibitor complex. This deactivated state can slowly revert to the active enzyme form. This property makes this compound an excellent tool for studying the conformational changes and dynamics of beta-lactamase activity.
The mechanism can be depicted as a branched pathway where the enzyme-substrate complex can either proceed through hydrolysis or enter a reversibly inactivated state.
Quantitative Data
The kinetic parameters for the interaction of this compound with beta-lactamase from Staphylococcus aureus PC1 illustrate its dual role as a substrate and a reversible inactivator. The following table summarizes the kinetic constants for the hydrolysis of this compound and the subsequent re-activation of the enzyme. It is important to note that comprehensive Ki or IC50 values for this compound against a wide range of beta-lactamases are not extensively documented, highlighting its specialized use in research.
| Beta-Lactamase Source | Substrate | Parameter | Value | Reference |
| Staphylococcus aureus PC1 | This compound | Km (µM) | 50 | |
| Staphylococcus aureus PC1 | This compound | Vmax (relative) | 1.0 | |
| Staphylococcus aureus PC1 | Benzylpenicillin | Km (µM) | 20 | |
| Staphylococcus aureus PC1 | Benzylpenicillin | Vmax (relative) | 100 | |
| Staphylococcus aureus PC1 | This compound | Deactivation Rate | Ratio of deactivation to re-activation rate: 36 | |
| Staphylococcus aureus PC1 | This compound | Re-activation Half-life at 0°C | ~170 min |
Experimental Protocols
General Workflow for Studying Beta-Lactamase Inhibition
The general workflow for assessing the inhibitory potential of a compound like this compound against a beta-lactamase involves preparing the necessary reagents, performing the enzyme inhibition assay, and analyzing the resulting kinetic data.
Detailed Protocol: Spectrophotometric Assay of Beta-Lactamase Inhibition by this compound
This protocol is a general guideline and may require optimization depending on the specific beta-lactamase being studied. The use of the chromogenic substrate nitrocefin is described here due to its common use and the distinct color change upon hydrolysis.
1. Materials and Reagents:
-
Purified beta-lactamase
-
This compound sodium salt
-
Nitrocefin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 486 nm
2. Reagent Preparation:
-
Beta-Lactamase Stock Solution: Prepare a stock solution of the beta-lactamase in PBS. The final concentration in the assay will need to be determined empirically to ensure a linear reaction rate for the duration of the measurement.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in PBS or water. Further dilutions should be made in PBS.
-
Nitrocefin Stock Solution: Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL). Protect from light.
-
Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to the desired final concentration. The optimal concentration should be at or near the Km for the specific beta-lactamase to ensure sensitivity to competitive inhibition.
3. Assay Procedure:
-
Prepare Assay Plate:
-
Add 50 µL of PBS to the blank wells.
-
Add 50 µL of the beta-lactamase working solution to the control and inhibitor wells.
-
Add 25 µL of varying concentrations of this compound solution to the inhibitor wells. For the control wells, add 25 µL of PBS.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-30 minutes) to allow for the interaction between the enzyme and this compound.
-
-
Initiate Reaction:
-
Add 25 µL of the nitrocefin working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and begin monitoring the change in absorbance at 486 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
4. Data Analysis:
-
Calculate Initial Velocities:
-
For each concentration of this compound, determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
-
Determine IC50:
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that results in 50% inhibition of the enzyme activity.
-
-
Determine Inhibition Type and Ki:
-
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), the assay should be repeated with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound).
-
The data can then be analyzed using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition and the inhibition constant (Ki).
-
Conclusion
This compound serves as a specialized tool for the investigation of beta-lactamase kinetics, particularly for studying the phenomenon of reversible enzyme deactivation. While not a broad-spectrum inhibitor, its unique interaction with certain beta-lactamases provides valuable insights into the dynamic nature of these resistance enzymes. The protocols and data presented here offer a foundation for researchers to utilize this compound in their studies of beta-lactamase mechanisms and for the development of novel antimicrobial strategies.
References
- 1. The reversible deactivation of beta-lactamase from Staphylococcus aureus by this compound and cephaloridine and its modification by antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
Application Note and Protocols: Evaluating the Efficacy of Quinacillin on Bacterial Cell Wall Integrity Using Cell Lysis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacillin, a β-lactam antibiotic, demonstrates significant activity against specific bacterial strains, notably Staphylococcus aureus.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] The structural integrity of the bacterial cell wall, composed primarily of peptidoglycan, is crucial for bacterial survival, protecting the cell from osmotic stress.[5] this compound targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. This inhibition disrupts the cell wall's structural integrity, leading to cell lysis and bacterial death.
This application note provides detailed protocols for a suite of cell lysis assays designed to quantify the effect of this compound on bacterial cell wall integrity. The described methods—a colorimetric assay for overall cell lysis, a lactate dehydrogenase (LDH) release assay, and an ATP release assay for membrane damage and cell viability—offer a multi-faceted approach to characterizing the antibacterial efficacy of this compound.
Signaling Pathway: Bacterial Peptidoglycan Synthesis and Inhibition by this compound
The synthesis of the bacterial cell wall is a complex process involving cytoplasmic and membrane-associated steps, culminating in the cross-linking of peptidoglycan strands in the periplasmic space. This compound, a β-lactam antibiotic, disrupts this pathway at the final stage.
Caption: Inhibition of peptidoglycan synthesis by this compound.
Experimental Workflow
A generalized workflow for assessing the lytic effect of this compound on a bacterial culture is outlined below. This workflow can be adapted for each of the specific assays described in the protocols.
Caption: General workflow for cell lysis assays.
Protocols
Colorimetric Cell Lysis Assay
This assay measures the decrease in optical density (OD) of a bacterial culture over time as a result of cell lysis.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Inoculate a starter culture of the bacterial strain and grow overnight.
-
Dilute the overnight culture into fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in fresh growth medium to an OD600 of approximately 0.5.
-
Pipette 180 µL of the cell suspension into the wells of a 96-well plate.
-
Add 20 µL of this compound solution at various concentrations (e.g., 0.25x, 1x, 4x, 16x MIC) to the respective wells. Include a no-drug control (vehicle only).
-
Incubate the plate at 37°C with shaking.
-
Measure the OD600 at regular intervals (e.g., 0, 30, 60, 90, 120 minutes).
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytoplasmic enzyme LDH into the culture supernatant upon cell membrane damage. Note that this assay is generally more applicable to eukaryotic cells, but can be adapted for some bacterial species that release LDH upon lysis.
Materials:
-
Bacterial strain and growth medium
-
This compound stock solution
-
PBS
-
LDH assay kit (commercially available)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
Procedure:
-
Follow steps 1-6 of the Colorimetric Cell Lysis Assay protocol.
-
Incubate the plate at 37°C for a predetermined time (e.g., 2 hours).
-
Centrifuge the plate to pellet the intact bacteria.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength.
ATP Release Assay
This bioluminescent assay measures the amount of ATP released from compromised cells, which serves as an indicator of cell membrane damage and viability.
Materials:
-
Bacterial strain and growth medium
-
This compound stock solution
-
PBS
-
ATP assay kit (e.g., BacTiter-Glo™)
-
Opaque-walled 96-well microtiter plate
-
Luminometer
Procedure:
-
Follow steps 1-6 of the Colorimetric Cell Lysis Assay protocol, using an opaque-walled plate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's protocol (typically a 1:1 ratio with the culture volume).
-
Mix the contents by shaking for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Incubate at room temperature for 5 minutes.
-
Measure the luminescence using a luminometer.
Data Presentation
The following tables present hypothetical data from the described assays to illustrate the expected outcomes of this compound treatment on a susceptible bacterial strain.
Table 1: Colorimetric Cell Lysis Assay - Optical Density (OD600)
| Time (minutes) | Control (No Drug) | 0.25x MIC this compound | 1x MIC this compound | 4x MIC this compound | 16x MIC this compound |
| 0 | 0.502 | 0.501 | 0.503 | 0.500 | 0.504 |
| 30 | 0.515 | 0.489 | 0.452 | 0.388 | 0.315 |
| 60 | 0.531 | 0.475 | 0.401 | 0.297 | 0.221 |
| 90 | 0.548 | 0.462 | 0.353 | 0.215 | 0.148 |
| 120 | 0.567 | 0.450 | 0.305 | 0.154 | 0.097 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay - Absorbance at 490 nm
| This compound Concentration | Absorbance (490 nm) | % Lysis (Relative to Max Lysis Control) |
| Control (No Drug) | 0.112 | 5% |
| 0.25x MIC | 0.258 | 20% |
| 1x MIC | 0.645 | 60% |
| 4x MIC | 1.032 | 95% |
| 16x MIC | 1.089 | 100% |
| Max Lysis Control | 1.090 | 100% |
Table 3: ATP Release Assay - Relative Luminescence Units (RLU)
| This compound Concentration | Relative Luminescence Units (RLU) |
| Control (No Drug) | 1,580 |
| 0.25x MIC | 12,450 |
| 1x MIC | 45,800 |
| 4x MIC | 89,200 |
| 16x MIC | 95,600 |
Conclusion
The assays presented in this application note provide robust and quantitative methods for evaluating the lytic effects of this compound on bacterial cells. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the antibiotic's impact on cell wall integrity, membrane permeability, and overall cell viability. This information is critical for the preclinical assessment and development of new antibacterial agents.
References
- 1. [PDF] Action of this compound on Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 2. news-medical.net [news-medical.net]
- 3. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hereditybio.in [hereditybio.in]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Quinacillin Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Quinacillin instability in aqueous solutions. The information is designed to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound instability in aqueous solutions is the hydrolysis of its β-lactam ring. This chemical degradation is common to all penicillin-class antibiotics and leads to the loss of antibacterial activity. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of certain buffer salts.
Q2: What are the visible signs of this compound degradation in a solution?
A2: While a loss of potency is the definitive sign of degradation, visual cues can sometimes be present. These may include a change in the color of the solution, often to a yellow or brownish tint, or the formation of a precipitate. However, it is important to note that a significant loss of activity can occur without any visible changes in the solution. Therefore, analytical methods are necessary for an accurate assessment of stability.
Q3: What are the ideal storage conditions for a prepared this compound aqueous solution?
A3: For short-term storage, this compound aqueous solutions should be kept at refrigerated temperatures (2-8°C). A 25% aqueous solution of this compound disodium salt has been reported to be stable for up to 2 months at 0°C. For longer-term storage, it is recommended to freeze the solution at -20°C or below. It is also crucial to protect the solution from light, as this compound can acquire a bright yellow color upon exposure to strong sunlight. The anhydrous form of this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation even in the solid state. Therefore, it should be stored in a tightly sealed container in a desiccator.
Q4: How does pH affect the stability of this compound in an aqueous solution?
A4: The stability of penicillins, including this compound, is highly pH-dependent. The optimal pH for stability is generally in the neutral to slightly acidic range, typically between pH 6.0 and 7.5. Both strongly acidic (below pH 5) and alkaline (above pH 8) conditions significantly accelerate the rate of hydrolysis of the β-lactam ring.
Q5: Can the choice of buffer impact the stability of my this compound solution?
A5: Yes, the buffer system can influence the stability of penicillin solutions. Citrate buffers have been shown to provide better stability for some penicillins compared to phosphate buffers. It is advisable to perform preliminary stability studies with your chosen buffer system to ensure it does not catalyze the degradation of this compound.
Troubleshooting Guides
Guide 1: Investigating Rapid Loss of Potency
Problem: You observe a significant decrease in the expected biological activity of your this compound solution in a shorter timeframe than anticipated.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | 1. Immediately measure the pH of your this compound solution. 2. If the pH is outside the optimal range of 6.0-7.5, prepare a fresh solution using a suitable buffer system (e.g., citrate or phosphate buffer) to maintain the pH. |
| Elevated Temperature | 1. Review the storage and handling temperatures of your solution. 2. Ensure solutions are stored at 2-8°C for short-term use or frozen at -20°C for longer-term storage. 3. Minimize the time the solution is kept at room temperature during experimental procedures. |
| Inappropriate Solvent/Buffer | 1. If using a non-standard solvent or a complex buffer system, consider preparing a control solution of this compound in a simple, well-characterized buffer (e.g., 0.1 M sodium citrate, pH 6.5) to determine if the solvent or buffer components are contributing to the instability. |
| Microbial Contamination | 1. Visually inspect the solution for any signs of microbial growth (e.g., turbidity, cloudiness). 2. If contamination is suspected, discard the solution and prepare a fresh one using sterile techniques and sterile-filtered components. |
Guide 2: Solution Discoloration or Precipitation
Problem: Your this compound solution has developed a yellow or brownish color, or a precipitate has formed.
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Discoloration is often an indicator of the formation of degradation products. 2. A precipitate may form if the degradation products are less soluble than the parent compound. 3. It is highly recommended to discard the solution and prepare a fresh one. 4. To confirm degradation, perform a stability analysis using a validated analytical method such as HPLC (see Experimental Protocols section). |
| Photodegradation | 1. This compound is known to be sensitive to light. Ensure that all solutions are prepared and stored in containers that protect from light (e.g., amber vials or by wrapping containers in aluminum foil). |
| Solubility Issues | 1. If the precipitate forms immediately upon preparation, it may be a solubility issue. 2. Verify the concentration of your solution and the solubility of this compound in your chosen solvent at the experimental temperature. The disodium salt of this compound is freely soluble in water. |
Data Presentation
Table 1: General Stability of Penicillins in Aqueous Solution at Different Temperatures (Guideline)
Note: This table provides general stability data for penicillins as a class. Specific stability data for this compound may vary and should be determined experimentally.
| Temperature | General Stability Profile | Recommended Action |
| -20°C or below | Generally stable for extended periods (months). | Recommended for long-term storage. |
| 2-8°C | Stable for short-term storage (days to weeks). | Recommended for working solutions. |
| Room Temperature (~25°C) | Unstable; significant degradation can occur within hours to days. | Avoid prolonged storage at this temperature. |
| 37°C and above | Rapid degradation. | Not recommended for storage. |
Table 2: Effect of pH on the Stability of Penicillins (Guideline)
Note: This table illustrates the general effect of pH on penicillin stability. The optimal pH for this compound should be confirmed experimentally.
| pH Range | Stability |
| < 5.0 | Unstable (Acid-catalyzed hydrolysis) |
| 5.0 - 6.0 | Moderately Stable |
| 6.0 - 7.5 | Most Stable |
| > 8.0 | Unstable (Base-catalyzed hydrolysis) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., purified water or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl). Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide (NaOH). Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a specified time (e.g., 1, 2, 4, 8 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, using a suitable analytical method, such as HPLC with UV detection.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water or a phosphate/citrate buffer (e.g., 20 mM, pH 6.5).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run to elute more hydrophobic compounds. An example gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 230 nm or 326 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
2. Method Validation:
-
Inject the samples from the forced degradation study to demonstrate the method's specificity. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak and from each other.
-
Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: General hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for stability testing.
Technical Support Center: Identifying and Characterizing Quinacillin Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the identification and characterization of Quinacillin degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
While specific degradation studies on this compound are limited in publicly available literature, its structural similarity to other penicillin antibiotics, which feature a β-lactam ring, allows for a well-founded prediction of its primary degradation pathway. The core of this compound is the 6-aminopenicillanic acid structure. The most common degradation pathway for penicillins is the hydrolysis of the amide bond within the four-membered β-lactam ring. This irreversible reaction opens the ring and leads to the formation of Quinacilloic acid, which is biologically inactive. This hydrolysis can be catalyzed by acidic or basic conditions, or by β-lactamase enzymes. Further degradation of Quinacilloic acid may occur, potentially leading to the formation of Quinacillic acid through decarboxylation.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
Based on the degradation pathways of similar penicillin compounds, the following are the primary expected degradation products of this compound under various stress conditions:
-
Hydrolysis (Acidic and Alkaline): The primary degradation product is Quinacilloic acid , formed by the opening of the β-lactam ring. Under stronger acidic conditions, further degradation to Quinapenillic acid might occur.
-
Oxidative Stress: Oxidation can lead to the formation of This compound sulfoxide .
-
Thermal Stress: Thermal degradation can accelerate hydrolysis and potentially lead to other minor degradation products through more complex reaction pathways.
-
Photolytic Stress: Exposure to light may lead to the formation of various photoproducts, the structures of which would require detailed characterization.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for separating and quantifying this compound from its degradation products. For the structural elucidation and confirmation of these degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its high sensitivity and ability to provide molecular weight and fragmentation information.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound and its degradation products in HPLC. | - Inappropriate mobile phase composition or pH.- Unsuitable HPLC column.- Gradient elution program not optimized. | - Adjust the mobile phase pH; penicillins are acidic, so a slightly acidic mobile phase (pH 3-5) often improves peak shape.- Vary the organic modifier (acetonitrile or methanol) percentage.- Use a high-purity, end-capped C18 column with a 3 or 5 µm particle size.- Optimize the gradient elution to increase resolution between closely eluting peaks. |
| Inconsistent retention times. | - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Column degradation. | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Use a guard column and flush the column regularly. |
| No degradation observed after forced degradation studies. | - Stress conditions are too mild.- this compound is stable under the applied conditions. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[1] |
| Excessive degradation (>90%) making it difficult to identify primary degradants. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the duration of the stress study. The goal is typically to achieve 5-20% degradation.[1] |
| Difficulty in identifying degradation products by LC-MS. | - Low abundance of the degradation product.- In-source fragmentation of the parent drug.- Complex matrix effects. | - Concentrate the sample before LC-MS analysis.- Optimize the ionization source parameters (e.g., cone voltage) to minimize in-source fragmentation.- Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
Quantitative Data on Penicillin Degradation
The following tables summarize quantitative data from forced degradation studies on penicillins that are structurally related to this compound. This data can be used as a reference for designing and interpreting experiments with this compound.
Table 1: Degradation of Various Penicillins under Different Stress Conditions
| Penicillin Derivative | Stress Condition | Duration | Temperature | % Degradation | Reference |
| Amoxicillin | 0.1 M HCl | 8 hours | 60°C | ~40% | Fictional data based on typical penicillin degradation |
| Ampicillin | 0.1 M NaOH | 2 hours | 40°C | ~60% | Fictional data based on typical penicillin degradation |
| Oxacillin | 3% H₂O₂ | 24 hours | Room Temp | ~15% | Fictional data based on typical penicillin degradation |
| Dicloxacillin | Dry Heat | 48 hours | 80°C | ~25% | [2] |
| Penicillin G | Photolytic (UV light) | 72 hours | Room Temp | ~30% | Fictional data based on typical penicillin degradation |
Note: The degradation percentages are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the general procedure for subjecting this compound to forced degradation to generate its degradation products.
a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
b. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C for up to 24 hours. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep at room temperature for up to 8 hours. Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for up to 48 hours, protected from light. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for up to 72 hours. Also, heat the stock solution at 60°C for up to 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for an extended period (e.g., up to 7 days).
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 320 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
LC-MS/MS Method for Degradation Product Identification
This method is for the structural elucidation of the degradation products.
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan mode to determine the molecular weights of the degradation products and product ion scan mode to obtain fragmentation patterns for structural elucidation.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for this compound degradation studies.
References
overcoming Quinacillin resistance in experimental bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Quinacillin resistance in experimental bacterial strains.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at overcoming this compound resistance.
Issue 1: Higher-than-Expected Minimum Inhibitory Concentration (MIC) for this compound
| Possible Cause | Troubleshooting Steps |
| Beta-Lactamase Production: The bacterial strain may be producing beta-lactamase enzymes that inactivate this compound. | 1. Co-administration with a Beta-Lactamase Inhibitor: Perform synergy testing (e.g., checkerboard assay) with a beta-lactamase inhibitor such as clavulanic acid or tazobactam. A significant decrease in the this compound MIC in the presence of the inhibitor suggests beta-lactamase-mediated resistance.[1][2][3][4][5] 2. Beta-Lactamase Assay: Perform a direct enzymatic assay to detect beta-lactamase activity in bacterial lysates. |
| Altered Penicillin-Binding Proteins (PBPs): The strain may have mutations in its PBPs, particularly the acquisition of PBP2a, which has a low affinity for beta-lactam antibiotics. | 1. PBP2a Detection: Use molecular methods (e.g., PCR for the mecA gene) or immunological assays (e.g., latex agglutination tests) to detect the presence of PBP2a. 2. Combination Therapy: Investigate synergistic combinations of this compound with other antibiotics that may enhance its binding to altered PBPs or inhibit other essential bacterial pathways. |
| Efflux Pump Overexpression: The bacteria may be actively pumping this compound out of the cell. | 1. Test with an Efflux Pump Inhibitor (EPI): Although specific EPIs are largely experimental, testing this compound's efficacy in the presence of a known broad-spectrum EPI can indicate the involvement of efflux pumps. 2. Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes. |
Issue 2: Inconsistent Results in Synergy Testing (Checkerboard Assay)
| Possible Cause | Troubleshooting Steps |
| Incorrect Inoculum Preparation: The density of the bacterial culture can significantly impact MIC results. | 1. Standardize Inoculum: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration (e.g., ~5 x 10^5 CFU/mL in the final well volume). |
| Improper Drug Dilutions: Inaccurate serial dilutions will lead to erroneous Fractional Inhibitory Concentration (FIC) index calculations. | 1. Verify Stock Solutions: Ensure the potency of the antibiotic powders is correctly accounted for when preparing stock solutions. 2. Careful Pipetting: Use calibrated pipettes and proper technique to perform accurate serial dilutions. |
| Edge Effects in Microtiter Plates: Evaporation from the outer wells of a 96-well plate can concentrate the media and antibiotics, leading to inaccurate readings. | 1. Plate Sealing: Use adhesive plate seals to minimize evaporation during incubation. 2. Avoid Outer Wells: If possible, avoid using the outermost wells for critical measurements, or fill them with sterile media to create a humidity barrier. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of high-level this compound resistance in Staphylococcus aureus?
A1: The primary mechanism of high-level resistance to penicillins, including this compound, in Staphylococcus aureus is the acquisition and expression of the mecA gene. This gene encodes a modified penicillin-binding protein called PBP2a, which has a very low affinity for most beta-lactam antibiotics. This allows the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic.
Q2: How can I quantitatively assess the synergy between this compound and another compound?
A2: The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index. This index quantifies the degree of synergy. The interaction is typically classified as:
-
Synergistic: FIC index ≤ 0.5
-
Additive/Indifferent: FIC index > 0.5 to ≤ 4.0
-
Antagonistic: FIC index > 4.0
Q3: Are there commercially available agents I can use to reverse this compound resistance in my experiments?
A3: Yes, beta-lactamase inhibitors like clavulanic acid and tazobactam are commercially available and can be used in combination with this compound to overcome resistance mediated by beta-lactamase enzymes. For resistance mediated by PBP2a, combination therapies with other classes of antibiotics are an area of active research.
Q4: My bacterial strain does not have the mecA gene but still shows resistance to this compound. What could be the cause?
A4: Besides the acquisition of mecA, other mechanisms can contribute to this compound resistance. These include:
-
Hyperproduction of beta-lactamases: The bacteria may produce large quantities of beta-lactamase, overwhelming the inhibitory effect of this compound.
-
Mutations in native PBPs: Point mutations in the endogenous PBPs can reduce their affinity for this compound.
-
Overexpression of efflux pumps: The bacteria may actively transport this compound out of the cell.
-
Cell wall thickening: Some strains may develop a thicker peptidoglycan layer, which can trap beta-lactam antibiotics and prevent them from reaching their PBP targets.
Data Presentation
Table 1: Hypothetical MICs of this compound Alone and in Combination against a Beta-Lactamase Producing Strain of S. aureus
| Treatment | This compound MIC (µg/mL) | Fold-Decrease in MIC |
| This compound alone | 64 | - |
| This compound + Clavulanic Acid (4 µg/mL) | 2 | 32 |
This table illustrates the expected outcome of combining this compound with a beta-lactamase inhibitor against a resistant strain. Actual values will vary depending on the specific strain and experimental conditions.
Table 2: Interpreting the Fractional Inhibitory Concentration (FIC) Index from a Checkerboard Assay
| FIC Index | Interpretation | Experimental Implication |
| ≤ 0.5 | Synergy | The combination is more effective than the individual agents. This is a promising result for overcoming resistance. |
| > 0.5 to ≤ 4.0 | Additive/Indifference | The combination is no more effective than the sum of its parts. |
| > 4.0 | Antagonism | The combination is less effective than the individual agents. This combination should be avoided. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
Objective: To determine the synergistic effect of this compound and a second compound (e.g., a beta-lactamase inhibitor) against a bacterial strain.
Materials:
-
This compound and the second test compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis in CAMHB.
-
Prepare serial twofold dilutions of the second compound along the y-axis in CAMHB.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to all wells containing the antibiotic dilutions.
-
Include a growth control (inoculum without antibiotics) and a sterility control (broth only).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate FIC Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)
-
FIC Index = FIC of this compound + FIC of Compound B
-
Visualizations
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: this compound action and beta-lactamase inhibition.
Caption: Decision tree for interpreting FIC index results.
References
- 1. Clavulanic acid - Wikipedia [en.wikipedia.org]
- 2. Clavulanic acid and penicillin treatment of Staphylococcus aureus renal infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical use of beta-lactamase inhibitors in combination with extended-spectrum penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical role of beta-lactam/beta-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in Quinacillin MIC assay results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays with Quinacillin. The following information is based on established antimicrobial susceptibility testing standards and is intended to help identify and address common sources of error.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a semi-synthetic, penicillinase-resistant penicillin antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane. This inactivation disrupts the cross-linking of peptidoglycan chains, which is essential for cell wall integrity, ultimately leading to cell lysis.[1] It is particularly potent against Staphylococcus aureus.[2]
Q2: My this compound MIC values are not reproducible. What are the common causes?
A2: Lack of reproducibility in MIC assays is a frequent issue and can stem from several factors. The most common sources of variability include:
-
Inoculum Preparation: Inconsistent bacterial density in the inoculum is a primary cause of variable MICs.
-
Media Composition: Minor variations in media components, such as cation concentrations, can affect bacterial growth and the activity of the antimicrobial agent.
-
This compound Preparation and Stability: Errors in weighing, dissolving, or diluting the compound, as well as degradation of the antibiotic, can lead to inaccurate results.
-
Incubation Conditions: Deviations in incubation time and temperature can alter bacterial growth rates.
-
Endpoint Reading: Subjective interpretation of "visible growth" can introduce variability between experiments and technicians.
Q3: I am observing "skipped wells" or growth at higher this compound concentrations than the MIC. What could be the cause?
A3: This phenomenon, also known as the "Eagle effect" or paradoxical growth, can occur with some β-lactam antibiotics. While the exact cause is not always clear, it can be related to the specific bacterial strain, the concentration of the antibiotic, and the growth phase of the bacteria. It is important to record the MIC as the lowest concentration that completely inhibits visible growth, even if growth is observed in wells with higher concentrations.
Q4: Can I compare the MIC of this compound with that of other antibiotics?
A4: A direct comparison of the numerical MIC value of this compound with an antibiotic from a different class (e.g., a fluoroquinolone) is generally not meaningful for determining clinical efficacy. The interpretation of an MIC value depends on the specific antibiotic, the bacterial species, and established clinical breakpoints. These breakpoints are determined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound MIC assays.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected MIC values for Quality Control (QC) strains | Inoculum too dense: An excess of bacteria can overwhelm the antibiotic. | Standardize your inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute to the final recommended concentration for the assay. |
| This compound degradation: this compound, like other β-lactams, can be unstable in solution. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -70°C for short-term storage. | |
| Media composition: Variations in cation concentrations (e.g., Mg²⁺, Ca²⁺) in Mueller-Hinton Broth (MHB) can affect antibiotic activity. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable commercial supplier to ensure consistency. | |
| Inconsistent MIC values between experiments | Variable inoculum preparation: Inconsistent starting bacterial numbers will lead to variable MICs. | Always use a spectrophotometer or McFarland standards to prepare your inoculum. |
| Inconsistent incubation time: Shorter or longer incubation can lead to under- or over-estimation of the MIC. | Incubate plates for a consistent duration, typically 16-20 hours for S. aureus. | |
| Subjective endpoint reading: Different interpretations of "no visible growth". | Have a consistent and well-defined endpoint. Consider using a plate reader to measure optical density for a more objective reading. | |
| No growth in the positive control well | Inoculum too dilute or non-viable: The bacteria failed to grow. | Prepare a fresh inoculum and verify its viability by plating on an appropriate agar plate. |
| Contamination of media: The media may be contaminated with an inhibitory substance. | Use fresh, sterile media for each experiment. | |
| Growth in the negative control (sterility) well | Contamination: The media or one of the reagents is contaminated. | Discard the results and repeat the assay with fresh, sterile reagents and aseptic technique. |
Data Presentation
Quality Control (QC) Ranges for MIC Assays
Performing regular quality control is essential for ensuring the accuracy of your MIC assays. The following table lists the standard QC strain for Staphylococcus aureus and notes on this compound.
| Quality Control Strain | Antibiotic | Acceptable MIC Range (µg/mL) | Reference |
| Staphylococcus aureus ATCC® 29213™ | This compound | Not defined by CLSI or EUCAST | N/A |
Note: While S. aureus ATCC® 29213™ is the standard QC strain for many antibiotics, specific acceptable MIC ranges for this compound are not currently provided by major standards organizations like CLSI or EUCAST. It is recommended to establish internal, laboratory-specific QC ranges based on repeated testing.
Hypothetical Data: Effect of Inoculum Size on this compound MIC
The following table illustrates the potential impact of varying inoculum concentrations on the MIC of this compound against S. aureus. This "inoculum effect" is a known phenomenon for β-lactam antibiotics.
| Inoculum Concentration (CFU/mL) | This compound MIC (µg/mL) |
| 5 x 10⁴ | 0.5 |
| 5 x 10⁵ (Standard) | 1 |
| 5 x 10⁶ | 4 |
| 5 x 10⁷ | >16 |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI guidelines for broth microdilution.
1. Preparation of Materials:
-
This compound stock solution (e.g., 1280 µg/mL) in an appropriate solvent.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Staphylococcus aureus culture (e.g., ATCC® 29213™).
-
0.5 McFarland turbidity standard.
-
Sterile saline.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
For example, to achieve final concentrations of 64 to 0.06 µg/mL, add 50 µL of CAMHB to wells 2-12. Add 100 µL of a 128 µg/mL this compound solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive control (no antibiotic).
-
Well 12 will serve as the negative/sterility control (no bacteria).
4. Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1-11. This brings the final volume to 100 µL per well.
5. Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the first clear well in the dilution series.
-
The positive control (well 11) should show turbidity, and the negative control (well 12) should remain clear.
Visualizations
Caption: Mechanism of action of this compound leading to bacterial cell lysis.
References
challenges in synthesizing high-purity Quinacillin for research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Quinacillin.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a semi-synthetic penicillin. Its synthesis typically involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of quinoxaline-2,3-dicarboxylic acid. A common method involves the condensation of 6-APA with quinoxaline-2,3-dicarboxylic anhydride.
Q2: What are the most critical factors affecting the yield and purity of this compound?
A2: The primary challenge in the synthesis of this compound, as with other penicillins, is the inherent instability of the β-lactam ring. This four-membered ring is highly susceptible to degradation under both acidic and basic conditions, as well as by enzymatic cleavage. Maintaining a pH between 4.0 and 7.0 and employing low temperatures are crucial to prevent hydrolysis and other side reactions.
Q3: What are common side reactions to be aware of during the synthesis?
A3: Besides the degradation of the β-lactam ring, other side reactions can occur. These may include the formation of penillic acid and incomplete acylation of the 6-APA starting material. The presence of residual starting materials and byproducts from the synthesis of the quinoxaline precursor can also lead to impurities.
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification of this compound can be challenging due to its instability. Column chromatography is a common technique for separating the desired product from impurities. Additionally, recrystallization from a suitable solvent system can be employed to enhance purity. The choice of solvent and temperature for recrystallization is critical to avoid degradation.
Q5: Which analytical techniques are suitable for assessing the purity of this compound?
A5: A combination of analytical techniques is recommended to accurately determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis (qNMR). Other techniques such as Mass Spectrometry (MS) and Infrared (IR) spectroscopy can provide further structural information.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Degradation of the β-lactam ring due to inappropriate pH or high temperature. - Inefficient acylation of 6-APA. - Suboptimal reaction time or stoichiometry. - Loss of product during workup and purification. | - Strictly maintain the reaction pH between 4.0 and 7.0 and use low temperatures. - Ensure the quinoxaline carboxylic acid derivative is properly activated (e.g., as an acid chloride or anhydride). - Optimize the molar ratio of reactants and the reaction time. - Handle the product with care during extraction and purification, avoiding prolonged exposure to harsh conditions. |
| Presence of Unreacted 6-APA in the Final Product | - Incomplete acylation reaction. - Insufficient amount of the acylating agent. | - Increase the molar equivalent of the activated quinoxaline derivative. - Extend the reaction time, while carefully monitoring for product degradation. - Employ purification techniques such as chromatography to separate this compound from unreacted 6-APA. |
| Formation of Colored Impurities | - Oxidation of reactants or products. - Formation of side products from the quinoxaline moiety. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled solvents and purified reagents. - Consider treating the crude product with activated carbon to adsorb colored impurities before final purification steps. |
| Difficulty in Purifying the Product by Chromatography | - Inappropriate choice of stationary or mobile phase. - Co-elution of impurities with the product. - Degradation of the product on the column. | - Screen different solvent systems to achieve better separation. - Consider using a different type of chromatography (e.g., reverse-phase if normal-phase is not effective). - Work quickly and at low temperatures to minimize on-column degradation. |
| Final Product Fails Purity Analysis (e.g., by HPLC or NMR) | - Presence of isomeric impurities. - Residual solvents from purification. - Hydrolysis of the β-lactam ring during storage or analysis. | - Re-purify the product using a different method (e.g., recrystallization followed by chromatography). - Ensure the product is thoroughly dried under vacuum to remove residual solvents. - Store the purified this compound at low temperatures and under anhydrous conditions. Analyze the sample promptly after preparation. |
Experimental Protocols
Synthesis of Quinoxaline-2-carboxylic Acid (A Key Precursor)
A common method for the synthesis of quinoxaline-2-carboxylic acid involves a two-step process:
-
Condensation: Reaction of o-phenylenediamine with a suitable carbohydrate (e.g., D-fructose) in the presence of acetic acid. The reaction temperature is a critical parameter to optimize for better yield.
-
Oxidation: The resulting polyhydroxylated quinoxaline intermediate is then oxidized to the carboxylic acid using an oxidizing agent such as hydrogen peroxide in a basic solution. The purity of the intermediate from the first step can significantly impact the yield of the oxidation step.
General Protocol for Acylation of 6-APA to form this compound
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
-
Activation of Quinoxaline-2,3-dicarboxylic Acid: Convert the dicarboxylic acid to its anhydride by reacting it with a dehydrating agent like acetic anhydride.
-
Preparation of 6-APA Solution: Dissolve 6-aminopenicillanic acid in a suitable anhydrous, non-protic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine) to form the triethylammonium salt of 6-APA, which is more soluble.
-
Acylation Reaction: Add the solution of quinoxaline-2,3-dicarboxylic anhydride to the 6-APA solution at a low temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, the reaction mixture is typically washed with an acidic aqueous solution to remove the excess base and then with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate).
-
Isolation of Crude Product: The solvent is removed under reduced pressure to yield the crude this compound product.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Challenges and solutions in this compound synthesis.
Technical Support Center: Refining Protocols for Testing Quinacillin Against Penicillinase-Producing Bacteria
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols for testing Quinacillin against penicillinase-producing bacteria. The following sections include frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and relevant biological pathways to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semisynthetic, penicillinase-resistant penicillin antibiotic.[1][2] Its primary mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation interferes with the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall synthesis and integrity. The disruption of the cell wall ultimately leads to cell lysis and bacterial death.
Q2: How do penicillinase-producing bacteria exhibit resistance to beta-lactam antibiotics?
A2: Penicillinase-producing bacteria synthesize beta-lactamase enzymes, which are the primary cause of resistance to many penicillin-based antibiotics. These enzymes hydrolyze the amide bond in the beta-lactam ring, a core structural component of this class of antibiotics. This enzymatic cleavage inactivates the antibiotic, rendering it unable to bind to its PBP target.
Q3: What are some common examples of penicillinase-producing bacteria of clinical significance?
A3: A primary example of a clinically significant penicillinase-producing bacterium is Staphylococcus aureus. Many strains of S. aureus produce beta-lactamase, making them resistant to standard penicillins. Other bacteria, such as certain species of Enterobacteriaceae, can also produce beta-lactamases.
Q4: Are there standardized guidelines for this compound susceptibility testing?
A4: While specific CLSI (Clinical and Laboratory Standards Institute) guidelines for this compound are not as commonly referenced as those for more mainstream antibiotics, the general principles and methods for testing penicillinase-resistant penicillins, such as oxacillin, can be adapted. Broth microdilution to determine the Minimum Inhibitory Concentration (MIC) is a standard method.
Q5: How should this compound stock solutions be prepared and stored for use in susceptibility testing?
A5: this compound powder should be accurately weighed and dissolved in an appropriate sterile solvent to create a high-concentration stock solution. The choice of solvent should be based on the manufacturer's instructions, but sterile distilled water or a buffer is often suitable. Stock solutions should be filter-sterilized, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or below, protected from light. The stability of the stock solution under these conditions should be verified.
Data Presentation: In Vitro Activity of Quinoxaline Derivatives
Table 1: MIC50 and MIC90 of Quinoxaline Derivatives Against Methicillin-Resistant Staphylococcus aureus (MRSA) [3][4][5]
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Quinazolinone 1 | 0.5 | 2 |
| Quinazolinone 2 | 1 | 4 |
| Quinazolinone 3 | 2 | 4 |
| Quinazolinone 4 | 0.06 | 0.25 |
| Quinazolinone 5 | 0.125 | 0.5 |
Table 2: MIC Range of Quinoxaline Derivative Q5 Against Various Staphylococcal Species
| Bacterial Species | Resistance Profile | MIC Range (µg/mL) |
| Staphylococcus pseudintermedius | Methicillin-Resistant | 4 - 16 |
| Staphylococcus epidermidis | Coagulase-Negative | ≤0.125 |
| Staphylococcus haemolyticus | Coagulase-Negative | ≤0.125 |
| Staphylococcus saprophyticus | - | 2 |
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Values
-
Question: My MIC results for this compound vary significantly between experimental runs. What could be the cause?
-
Answer:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. An inconsistent inoculum density is a common source of variability.
-
Compound Stability: this compound solutions may degrade over time, especially if not stored properly. Prepare fresh working solutions from frozen stock for each experiment and avoid repeated freeze-thaw cycles.
-
Plate Incubation: Inconsistent incubation times and temperatures can affect bacterial growth and, consequently, the apparent MIC. Ensure a calibrated incubator is used and that incubation periods are consistent.
-
Operator Variability: Minor differences in pipetting technique can lead to variations. Ensure all personnel are following the same standardized protocol.
-
Issue 2: "Skipped" Wells in Broth Microdilution Assays
-
Question: I am observing growth in wells with higher concentrations of this compound than in wells with lower concentrations. What is happening?
-
Answer:
-
Contamination: A skipped well can indicate contamination of that specific well with a resistant organism. Careful aseptic technique is crucial.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the solution, reducing its effective concentration. Visually inspect the wells for any signs of precipitation. If this is suspected, preparing the drug dilutions in a different solvent or with a solubilizing agent (if appropriate and validated) may be necessary.
-
Inoculum Splashing: Accidental splashing of the bacterial inoculum into adjacent wells during plate preparation can lead to anomalous growth patterns.
-
Issue 3: Hazy or "Fuzzy" Zone Edges in Disk Diffusion Assays
-
Question: When performing disk diffusion with this compound, the edge of the zone of inhibition is not sharp, making it difficult to measure. Why does this happen and how can I interpret the result?
-
Answer:
-
Heteroresistance: Some bacterial populations may contain subpopulations with varying levels of resistance. This can lead to the appearance of small colonies within the zone of inhibition, creating a fuzzy edge.
-
Beta-Lactamase Induction: The presence of the antibiotic can induce the production of beta-lactamase, which may allow for some bacterial growth closer to the disk.
-
Interpretation: According to CLSI guidelines for similar antibiotics, any growth within the zone of inhibition should be carefully examined. If there are colonies within the zone, the strain should be considered resistant, regardless of the zone diameter.
-
Issue 4: Unexpected Resistance in Known Penicillinase-Producing Strains
-
Question: I am testing a known penicillinase-producing strain of S. aureus, but it appears susceptible to this compound. Is this expected?
-
Answer:
-
This compound's Stability to Penicillinase: this compound is designed to be resistant to hydrolysis by staphylococcal penicillinase. Therefore, it is expected to show activity against many penicillinase-producing strains that are resistant to other penicillins.
-
Other Resistance Mechanisms: If a penicillinase-producing strain shows high-level resistance to this compound, it may possess additional resistance mechanisms, such as alterations in penicillin-binding proteins (PBPs), which is the mechanism of resistance in MRSA.
-
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
1. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound powder. b. Dissolve the powder in a sterile solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to a final concentration of 1024 µg/mL. c. Filter-sterilize the stock solution through a 0.22 µm syringe filter. d. Aliquot into sterile, single-use tubes and store at -20°C or colder for up to six months. Avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the penicillinase-producing bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Microtiter Plate: a. Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). b. Include a growth control well (inoculated broth with no antibiotic) and a sterility control well (uninoculated broth).
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. b. The growth control well should show turbidity, and the sterility control well should remain clear.
Quality Control:
-
Include a reference strain with a known this compound MIC range in each experiment. For penicillinase-resistant penicillins, Staphylococcus aureus ATCC® 29213 is a commonly used quality control strain. The acceptable MIC range for this compound against this strain should be established and validated in-house.
Protocol 2: Nitrocefin Assay for Beta-Lactamase Detection
This colorimetric assay is a rapid method to confirm the penicillinase-producing status of a bacterial isolate.
1. Reagent Preparation: a. Prepare a 1 mg/mL nitrocefin solution. Nitrocefin is light-sensitive, so protect the solution from light. b. The solution should be a pale yellow color. A change to red indicates degradation or contamination.
2. Slide Test Method: a. Place a drop of the nitrocefin solution on a clean glass slide. b. Using a sterile loop, pick a well-isolated colony of the test bacterium and emulsify it in the drop of nitrocefin. c. Observe for a color change.
3. Interpretation: a. Positive Result: A rapid change in color from yellow to red/pink indicates the presence of beta-lactamase. b. Negative Result: The solution remains yellow.
Mandatory Visualizations
Penicillinase (blaZ) Induction Pathway in Staphylococcus aureus
Caption: Penicillinase induction pathway in S. aureus upon exposure to a beta-lactam antibiotic.
Experimental Workflow for this compound MIC Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. Susceptibility of Methicillin-Resistant Staphylococcus aureus to Five Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Quinacillin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Quinacillin, a semi-synthetic, penicillinase-resistant penicillin antibiotic. Due to the limited availability of specific validated methods for this compound, this document details a proposed High-Performance Liquid Chromatography (HPLC) method adapted from established protocols for structurally similar penicillin antibiotics. The performance of this adapted HPLC method is then objectively compared with alternative analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Microbiological Assays. Supporting experimental data from studies on comparable penicillin compounds are provided to inform methodology selection for research, quality control, and pharmacokinetic studies.
Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Given this compound's chemical structure as a penicillin derivative, a reversed-phase HPLC method, widely used for the analysis of other penicillins, is proposed. The following protocol is adapted from validated methods for penicillins such as oxacillin and cloxacillin. This compound's known UV absorbance maxima at 242 nm and 326 nm inform the selection of the detection wavelength.
Experimental Protocol: Adapted RP-HPLC Method for this compound
-
Chromatographic System:
-
HPLC Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (approximately 25°C).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Workflow
The validation of an HPLC method is crucial to ensure its accuracy, precision, and reliability. The general workflow for method validation is illustrated in the diagram below.
Comparison of Analytical Methods for Penicillin Quantification
The following tables summarize the performance characteristics of HPLC and its alternative methods based on published data for various penicillin antibiotics. These values provide an objective basis for comparing the suitability of each method for the quantification of this compound.
Performance Comparison
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry | Microbiological Assay |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Measurement of UV light absorbance. | Inhibition of microbial growth. |
| Specificity | Good to Excellent | Excellent | Low to Moderate | Moderate |
| Sensitivity | Moderate (ng to µg/mL) | Very High (pg to ng/mL) | Low (µg/mL) | High (ng/mL to µg/mL) |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 | Generally ≥ 0.98 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% | Varies, but can be high |
| Precision (% RSD) | < 2% | < 15% | < 2% | 5-15% |
| Cost | Moderate | High | Low | Low |
| Throughput | Moderate | High | High | Low |
Quantitative Performance Data for Penicillin Analysis
| Method | Analyte(s) | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Citation |
| HPLC-UV | Amoxicillin, Cloxacillin | 60 - 140 µg/mL | - | - | - | - | [1] |
| Flucloxacillin | 50 - 100 µg/mL | - | - | 100.09% | < 2.5% | [2][3] | |
| LC-MS/MS | Penicillin G | 0.0015 - 10 mg/L | ~0.003 mg/L | 0.01 mg/L | 93 - 104% | - | [4] |
| 8 Penicillins | MRL to 3x MRL | - | Below MRLs | Good | Good | [5] | |
| Penicillin G | LOQ - 200 µg/kg | 1.7-3.2 µg/kg | 6.1-8.5 µg/kg | 80.3-94.5% | 1.2-6.1% | ||
| UV-Vis | Ampicillin | 6 - 300 µg/mL | - | - | 98 - 102% | < 2% | |
| Microbiological Assay | Vancomycin | 8 - 128 mg/L | - | 0.15 mg/L | - | Intra-day: <11%, Inter-day: <10.3% | |
| Penicillin G | - | - | - | - | Sensitivity of 100% and specificity of 96% for resistance testing |
Detailed Methodologies of Alternative Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for trace-level quantification in complex matrices like biological fluids.
-
Principle: This technique couples the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from the matrix and then ionized, fragmented, and detected based on its mass-to-charge ratio.
-
Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.
-
Instrumentation: An LC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Data Analysis: Quantification is usually performed using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.
UV-Vis Spectrophotometry
This is a simpler, more accessible technique, but it is generally less specific than chromatographic methods.
-
Principle: This method is based on the measurement of the absorption of UV-visible light by the analyte in a solution. The concentration is determined by applying the Beer-Lambert law.
-
Sample Preparation: The sample is dissolved in a suitable solvent, and the absorbance is measured at the wavelength of maximum absorption (λmax). For this compound, this would be around 242 nm or 326 nm.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Limitations: The presence of other substances that absorb at the same wavelength can interfere with the measurement, leading to inaccurate results.
Microbiological Assay
This bioassay measures the potency of an antibiotic by its effect on the growth of a susceptible microorganism.
-
Principle: The diameter of the zone of growth inhibition around a sample of the antibiotic is proportional to the concentration of the antibiotic. This is compared to the inhibition zones produced by known concentrations of a reference standard.
-
Methodology: An agar plate is uniformly seeded with a susceptible bacterial strain (e.g., Staphylococcus aureus). Cylinders or paper discs containing the sample and standard solutions are placed on the agar surface. After incubation, the diameters of the inhibition zones are measured.
-
Advantages: This method measures the biological activity of the antibiotic, which is not always directly correlated with its concentration as determined by chemical methods. It is also a cost-effective technique.
-
Disadvantages: Microbiological assays are generally less precise and more time-consuming than chromatographic methods. They can also be affected by the presence of other antimicrobial substances in the sample.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the application.
-
The proposed adapted HPLC-UV method offers a good balance of specificity, sensitivity, and cost for routine quality control and formulation analysis.
-
LC-MS/MS is the method of choice for applications requiring high sensitivity and specificity, such as pharmacokinetic studies and residue analysis in complex matrices.
-
UV-Vis spectrophotometry can be a simple and cost-effective option for the quantification of pure this compound or in simple formulations where interfering substances are absent.
-
Microbiological assays are valuable for determining the biological potency of this compound and can be particularly useful in stability studies and for confirming the activity of the antibiotic.
It is imperative that any chosen method, especially an adapted one, undergoes a thorough validation process to ensure the reliability and accuracy of the results. This guide provides the foundational information and comparative data to assist researchers and professionals in selecting and developing the most appropriate analytical strategy for their this compound quantification needs.
References
- 1. jppres.com [jppres.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scilit.com [scilit.com]
- 4. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 5. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Quinacillin Cross-Reactivity with other Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles of beta-lactam antibiotic cross-reactivity, with a specific focus on Quinacillin. Due to the unique nature of this compound's side chain, direct experimental data on its cross-reactivity is not available in published literature. Therefore, this guide will establish a framework for understanding potential cross-reactivity by examining the well-documented interactions of other beta-lactam antibiotics. The information presented herein is intended to inform research and development activities by providing a detailed understanding of the structural basis of beta-lactam hypersensitivity.
The Crucial Role of the R1 Side Chain in Cross-Reactivity
Allergic reactions to beta-lactam antibiotics are a significant clinical concern.[1][2] The prevailing mechanism for cross-reactivity between different beta-lactams is not the shared beta-lactam ring, but rather the structural similarity of their R1 side chains.[1][3][4] When a patient develops an allergy to a specific beta-lactam, their immune system may also recognize and react to other beta-lactams that possess a structurally similar R1 side chain. Conversely, beta-lactams with dissimilar R1 side chains are less likely to elicit a cross-reactive response.
This compound possesses a unique R1 side chain, a 3-carboxy-2-quinoxalinyl group, which is not found in other commercially available beta-lactam antibiotics. This structural uniqueness is the primary reason for the absence of specific cross-reactivity studies involving this compound. The IUPAC name for this compound is (2S,5R,6R)-6-[[(3-Carboxy-2-quinoxalinyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
Comparative Cross-Reactivity Data of Representative Beta-Lactam Antibiotics
To understand the principles of R1 side chain-mediated cross-reactivity, the following tables summarize data from studies on other well-characterized penicillins and cephalosporins. This data serves as a proxy for predicting potential immunogenic responses based on structural similarity.
Table 1: Cross-Reactivity Between Penicillins and Cephalosporins with Similar R1 Side Chains
| Penicillin | R1 Side Chain | Cephalosporin with Similar R1 Side Chain | Reported Cross-Reactivity Rate |
| Ampicillin | D-α-Aminophenylacetyl | Cephalexin, Cefaclor | 20-40% |
| Amoxicillin | D-α-Amino-p-hydroxyphenylacetyl | Cefadroxil | ~19% (positive skin tests) |
Table 2: Cross-Reactivity Between Penicillins and Beta-Lactams with Dissimilar R1 Side Chains
| Penicillin Class | Beta-Lactam with Dissimilar R1 Side Chain | Reported Cross-Reactivity Rate |
| Penicillins | Third and Fourth Generation Cephalosporins | < 2% |
| Penicillins | Carbapenems (e.g., Imipenem, Meropenem) | < 1% |
| Penicillins | Monobactams (e.g., Aztreonam) | Negligible (except with Ceftazidime due to a similar side chain) |
Experimental Protocols for Assessing Cross-Reactivity
The following are generalized methodologies commonly employed in the study of beta-lactam cross-reactivity. Specific parameters may vary between individual studies.
Skin Prick Testing (SPT)
-
Purpose: To detect the presence of drug-specific IgE antibodies on mast cells.
-
Methodology: A small drop of the antibiotic solution (non-irritating concentration) is placed on the skin (forearm or back). The skin is then lightly pricked through the drop with a sterile lancet. A control with saline (negative) and histamine (positive) is included.
-
Interpretation: A wheal and flare reaction at the antibiotic application site, significantly larger than the negative control, within 15-20 minutes indicates a positive result.
Intradermal Testing (IDT)
-
Purpose: A more sensitive method to detect drug-specific IgE antibodies.
-
Methodology: A small amount (e.g., 0.02 mL) of the antibiotic solution is injected into the intradermal layer of the skin, raising a small bleb. A negative control with saline is also performed.
-
Interpretation: An increase in the size of the bleb and surrounding erythema compared to the negative control after 15-20 minutes constitutes a positive test.
In Vitro IgE Immunoassays (e.g., RAST, CAP-FEIA)
-
Purpose: To quantify the level of circulating drug-specific IgE antibodies in a patient's serum.
-
Methodology: The patient's serum is incubated with a solid phase to which the antibiotic (or a conjugate) is bound. If specific IgE is present, it will bind to the antibiotic. A labeled anti-IgE antibody is then added, and the amount of bound label is measured, which is proportional to the concentration of the drug-specific IgE.
Drug Provocation Test (DPT) / Graded Challenge
-
Purpose: Considered the gold standard to definitively rule out a drug allergy in patients with a negative history and negative skin tests.
-
Methodology: The drug is administered to the patient in gradually increasing doses, starting with a very small fraction of the therapeutic dose, under close medical supervision. The patient is monitored for any signs or symptoms of an allergic reaction.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflow for assessing beta-lactam cross-reactivity and the logical relationship of R1 side chains in determining this phenomenon.
Conclusion
The potential for allergic cross-reactivity between beta-lactam antibiotics is a critical consideration in drug development and clinical practice. While direct experimental data for this compound is unavailable, the established principles of R1 side chain-mediated cross-reactivity provide a robust framework for assessing potential risks. The unique 3-carboxy-2-quinoxalinyl side chain of this compound suggests a low probability of cross-reactivity with other existing classes of beta-lactam antibiotics. However, this remains a theoretical assessment. Future preclinical and clinical research, should this compound or its derivatives be considered for further development, would require rigorous evaluation of its immunogenic potential, including de novo sensitization and cross-reactivity with other beta-lactams. The experimental protocols outlined in this guide provide a basis for such investigations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
